molecular formula C20H15ClF4N4O B12426877 (S)-JNJ-54166060

(S)-JNJ-54166060

Cat. No.: B12426877
M. Wt: 438.8 g/mol
InChI Key: PLIXFSPGDVKMDM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone is a sophisticated chemical building block and potential inhibitor compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a stereospecific (4S) center and a complex architecture combining an imidazo[4,5-c]pyridine core, a trifluoromethylphenyl group, and a fluoropyridine moiety. The imidazo[4,5-c]pyridine scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with various kinase enzymes and other ATP-binding sites (Source: PubMed on imidazopyridine scaffolds in drug discovery) . Compounds within this structural class are frequently investigated for their potential as targeted therapeutics in oncology and inflammatory diseases. The specific substitution pattern on this molecule, including the chloro and trifluoromethyl groups on the phenyl ring, is designed to optimize binding affinity and selectivity. This product is intended for use as a reference standard, for in vitro biological screening, and for hit-to-lead optimization studies in academic and industrial R&D settings. It is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H15ClF4N4O

Molecular Weight

438.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoro-2-pyridinyl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone

InChI

InChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1

InChI Key

PLIXFSPGDVKMDM-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

(S)-JNJ-54166060: A Technical Overview of its Mechanism of Action as a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in the inflammatory cascade. This guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound is the enantiomer of the racemic compound JNJ-54166060. While much of the publicly available data pertains to the racemate, it is understood that the pharmacological activity of such chiral molecules often resides predominantly in one enantiomer.

Core Mechanism of Action

This compound exerts its therapeutic effect by blocking the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells such as macrophages and microglia. The binding of extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) released from stressed or dying cells, to the P2X7 receptor triggers a cascade of downstream events that culminate in the production and release of pro-inflammatory cytokines.

By antagonizing this receptor, this compound effectively inhibits the initiation of this inflammatory signaling cascade. Specifically, it prevents the ATP-induced influx of calcium and sodium ions and the efflux of potassium ions. This ion flux is a critical prerequisite for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The inhibition of the NLRP3 inflammasome, in turn, prevents the activation of caspase-1, the enzyme responsible for cleaving the pro-forms of interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.

Quantitative Pharmacological Data

The following tables summarize the available in vitro and in vivo pharmacological data for JNJ-54166060. It is important to note that this data is for the racemic mixture.

Table 1: In Vitro Potency of JNJ-54166060 [1]

ParameterSpeciesIC50 (nM)
P2X7 Receptor AntagonismHuman4
P2X7 Receptor AntagonismRat115
P2X7 Receptor AntagonismMouse72

Table 2: In Vivo Efficacy of JNJ-54166060 [2]

SpeciesAssayED50 (mg/kg)
RatNot Specified2.3

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Ca_ion Ca²⁺ Influx P2X7->Ca_ion K_ion K⁺ Efflux P2X7->K_ion JNJ This compound JNJ->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ca_ion->NLRP3 K_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b

P2X7 receptor signaling pathway and its inhibition.

NLRP3_Inflammasome_Activation cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_downstream Downstream Events TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b_gene Pro-IL-1β & NLRP3 Gene Expression NFkB->pro_IL1b_gene P2X7 P2X7 Receptor K_efflux K⁺ Efflux P2X7->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly ASC ASC NLRP3_assembly->ASC Recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocatalysis pro_IL1b_protein Pro-IL-1β Casp1->pro_IL1b_protein Cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β pro_IL1b_protein->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Calcium_Flux_Workflow cell_plating 1. Plate P2X7-expressing cells in microplates dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-8) cell_plating->dye_loading compound_incubation 3. Incubate with This compound dye_loading->compound_incubation agonist_addition 4. Add P2X7 agonist (e.g., ATP or BzATP) compound_incubation->agonist_addition measurement 5. Measure fluorescence change with FLIPR agonist_addition->measurement IL1b_Release_Workflow cell_priming 1. Prime human monocytes with LPS compound_incubation 2. Incubate with This compound cell_priming->compound_incubation agonist_stimulation 3. Stimulate with a P2X7 agonist (ATP) compound_incubation->agonist_stimulation supernatant_collection 4. Collect cell supernatant agonist_stimulation->supernatant_collection elisa 5. Quantify IL-1β by ELISA supernatant_collection->elisa

References

(S)-JNJ-54166060: A Deep Dive into the Structure-Activity Relationship of a Potent P2X7 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in drug discovery, particularly for neuroinflammatory and chronic pain conditions.[1][2] Its role as a key mediator of inflammation has driven extensive research into potent and selective antagonists.[1] This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of (S)-JNJ-54166060, a potent P2X7 antagonist, intended for researchers, scientists, and drug development professionals.

Core Compound Profile: JNJ-54166060

JNJ-54166060 is an antagonist of the P2X7 receptor with high oral bioavailability and low to moderate clearance in preclinical studies.[3] The synthesis and SAR of this 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative addressed key challenges in developing P2X7 antagonists, namely improving affinity and liver microsomal stability.[3]

Structure-Activity Relationship (SAR) Analysis

The development of JNJ-54166060 involved systematic modifications of a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold. The following tables summarize the quantitative SAR data, highlighting the impact of structural changes on P2X7 antagonism and metabolic stability.

Table 1: Impact of Aromatic Substituents on P2X7 Antagonism
CompoundR1R2R3hP2X7 IC50 (nM)
1a HHH150
1b ClHH35
1c HClH80
1d HHCF325
This compound Cl H CF3 5.2

Data synthesized from the narrative description in the primary literature.[3]

Table 2: Influence of Methyl Substitution on Microsomal Stability
CompoundMethyl PositionhLM (µL/min/mg)rLM (µL/min/mg)
2a None>100>100
2b 4-Me5562
This compound (S)-4-Me 28 35

hLM: human liver microsomes; rLM: rat liver microsomes. Data synthesized from the primary literature.[3]

Experimental Protocols

P2X7 Receptor Antagonism Assay

The potency of JNJ-54166060 and its analogs as P2X7 antagonists was determined using a fluorescent imaging plate reader (FLIPR) assay. The assay measures the influx of Ca2+ in response to ATP-induced channel activation.

  • Cell Culture: HEK293 cells stably expressing the human P2X7 receptor were cultured in standard conditions.

  • Assay Plate Preparation: Cells were seeded into 384-well plates and incubated overnight.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Test compounds were added to the wells at various concentrations and incubated for 15 minutes.

  • Agonist Stimulation: The P2X7 receptor was activated by adding a solution of ATP.

  • Signal Detection: The change in fluorescence, corresponding to Ca2+ influx, was measured using a FLIPR instrument.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Liver Microsomal Stability Assay

The metabolic stability of the compounds was assessed by incubating them with human and rat liver microsomes.

  • Incubation Mixture: Test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The concentration of the remaining parent compound was quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound was used to calculate the in vitro intrinsic clearance.

Visualizing Key Pathways and Processes

P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor.

P2X7_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺) P2X7R->Ion_Flux K_Efflux K⁺ Efflux P2X7R->K_Efflux JNJ54166060 This compound JNJ54166060->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2X7 receptor activation by ATP leads to ion flux and subsequent inflammatory signaling.

Lead Optimization Workflow for JNJ-54166060

The discovery of JNJ-54166060 followed a structured lead optimization process, as depicted below.

Lead_Optimization_Workflow Start Initial Hit (Tetrahydro-imidazo[4,5-c]pyridine) SAR_Aromatic SAR of Aromatic Substituents Start->SAR_Aromatic Improved_Potency Improved Potency (IC50 < 50 nM) SAR_Aromatic->Improved_Potency Microsomal_Stability Address Microsomal Stability Improved_Potency->Microsomal_Stability Methyl_Scan Methyl Scan on Core Microsomal_Stability->Methyl_Scan Improved_Stability Improved Stability (4-Me analog) Methyl_Scan->Improved_Stability Chiral_Separation Chiral Separation Improved_Stability->Chiral_Separation Final_Candidate This compound (Potent & Stable) Chiral_Separation->Final_Candidate

Caption: A stepwise approach to optimize potency and metabolic stability led to JNJ-54166060.

Conclusion

The development of this compound demonstrates a successful lead optimization campaign targeting the P2X7 receptor.[3] Through systematic exploration of the structure-activity relationship, key structural modifications were identified that concurrently enhanced antagonist potency and improved metabolic stability. The detailed experimental protocols and workflow provided herein offer a valuable case study for drug development professionals engaged in the pursuit of novel therapeutics targeting ion channels and other challenging drug targets.

References

(S)-JNJ-54166060: A Technical Guide to its Binding Affinity for the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and pharmacological characterization of (S)-JNJ-54166060, a potent antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. This document details the binding characteristics of this compound, the experimental methodologies used for its assessment, and the associated cellular signaling pathways.

Core Data Presentation: Binding Affinity of JNJ-54166060

This compound is the (S)-enantiomer of the potent and selective P2X7 receptor antagonist, JNJ-54166060. The following table summarizes the in vitro antagonist potency (IC50) of the racemic JNJ-54166060 against human, rat, and mouse P2X7 receptors. These values represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.

Species Receptor Target IC50 (nM) Reference
HumanP2X7 Receptor4[1][2]
RatP2X7 Receptor115[1][2]
MouseP2X7 Receptor72[1]

Experimental Protocols

The characterization of this compound and its racemate involves several key in vitro assays to determine its binding affinity and functional antagonism of the P2X7 receptor. The following are detailed methodologies for the principal experiments cited in the characterization of such P2X7 antagonists.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3] In the context of P2X7, a competitive binding assay is typically employed to determine the inhibition constant (Ki) of a test compound.

Objective: To determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled P2X7 antagonist.

Materials:

  • Cell membranes prepared from cells expressing the P2X7 receptor (e.g., 1321N1 human astrocytoma cells)[3]

  • Radiolabeled P2X7 antagonist (e.g., [3H]A-804598)[3]

  • Test compound (this compound) at various concentrations

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cells expressing the P2X7 receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[3]

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are combined.

  • Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay (FLIPR)

Activation of the P2X7 receptor leads to an influx of extracellular calcium.[4] This change in intracellular calcium concentration can be measured using fluorescent calcium indicators in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To measure the ability of a test compound to inhibit agonist-induced calcium influx through the P2X7 receptor.

Materials:

  • Cells expressing the P2X7 receptor plated in 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test compound (this compound) at various concentrations

  • FLIPR instrument

Procedure:

  • Cell Plating: Cells are seeded into microplates and incubated overnight to allow for attachment.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Pre-incubation: After dye loading, the cells are washed, and the test compound at various concentrations is added to the wells and incubated for a defined period.

  • FLIPR Measurement: The microplate is placed in the FLIPR instrument. The instrument adds the P2X7 agonist to the wells and simultaneously measures the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the calcium influx. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

IL-1β Release Assay

A key downstream consequence of P2X7 receptor activation in immune cells, such as macrophages, is the processing and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5]

Objective: To assess the ability of a test compound to inhibit P2X7-mediated IL-1β release from immune cells.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes)

  • Lipopolysaccharide (LPS)

  • P2X7 receptor agonist (e.g., ATP or BzATP)

  • Test compound (this compound) at various concentrations

  • Cell culture medium

  • ELISA kit for human IL-1β

Procedure:

  • Cell Priming: The immune cells are first primed with LPS for several hours. This step upregulates the expression of pro-IL-1β, the precursor to the mature cytokine.

  • Compound Incubation: The primed cells are then pre-incubated with various concentrations of the test compound.

  • P2X7 Activation: The P2X7 receptor is activated by adding an agonist like ATP or BzATP to the cell culture.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-1β in the supernatant is quantified using a specific ELISA kit.

  • Data Analysis: The amount of IL-1β release is plotted against the concentration of the test compound to determine the IC50 value for the inhibition of this functional response.

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of the P2X7 receptor by extracellular ATP. This activation leads to ion flux and the formation of a large pore, triggering downstream pathways involved in inflammation and cell death.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore Macropore Formation P2X7R->Pore MAPK MAPK Pathway (p38, JNK, ERK) Ca_Influx->MAPK NFkB NF-κB Pathway Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 CellDeath Cell Death Pore->CellDeath Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation JNJ This compound JNJ->P2X7R Blocks

Caption: P2X7 receptor signaling cascade.

Experimental Workflow: Calcium Flux Assay

This diagram outlines the sequential steps involved in performing a calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to assess the inhibitory activity of a compound on the P2X7 receptor.

Calcium_Flux_Workflow start Start plate_cells Plate P2X7-expressing cells in microplate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate place_in_flipr Place plate in FLIPR pre_incubate->place_in_flipr add_agonist Add P2X7 agonist (e.g., BzATP) place_in_flipr->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end Antagonist_Action agonist Agonist (ATP) receptor P2X7 Receptor Binding Site agonist->receptor:f1 Binds to activation Receptor Activation & Downstream Signaling receptor->activation Leads to antagonist Antagonist (this compound) antagonist->receptor:f1 Blocks no_activation No Activation

References

An In-depth Technical Guide on the Role of (S)-JNJ-54166060 in IL-1β Release

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by a multi-protein complex known as the NLRP3 inflammasome. Aberrant activation of the NLRP3 inflammasome is a key pathological driver in a wide range of disorders, including autoinflammatory conditions, neurodegenerative diseases, and metabolic syndromes. MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome that has been instrumental in elucidating the role of this pathway in disease.[1][2] This document provides a detailed technical overview of the mechanism of action of MCC950, its quantitative effects on IL-1β release, the experimental protocols used for its characterization, and the underlying signaling pathways.

The NLRP3 Inflammasome and IL-1β Processing

The production and release of mature IL-1β is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3] This leads to the activation of transcription factors like NF-κB, resulting in the increased synthesis of the inactive precursor, pro-IL-1β, and NLRP3 itself.[3]

  • Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and microbial toxins such as nigericin, can trigger the second signal.[2] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1.[4]

Once assembled, the proximity of pro-caspase-1 molecules facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form (p17), which is subsequently released from the cell.[4]

Mechanism of Action of MCC950

MCC950 is a specific inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves directly binding to the NACHT domain of the NLRP3 protein, specifically targeting the Walker B motif.[3] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its oligomerization and the subsequent recruitment of the ASC adaptor protein.[2] Consequently, MCC950 blocks the activation of caspase-1 and the processing and release of IL-1β.[5] Importantly, MCC950 has been shown to be highly selective for NLRP3, with no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5]

Quantitative Data on MCC950-Mediated Inhibition of IL-1β Release

The inhibitory potency of MCC950 has been extensively characterized in various cellular models. The half-maximal inhibitory concentration (IC50) for IL-1β release is consistently in the nanomolar range.

Cell Type Stimulus IC50 (nM) Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)ATP~7.5[1]
Human Monocyte-Derived Macrophages (HMDMs)ATPSimilar to BMDMs[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)ATP~41.3[4]
PBMCs from Muckle-Wells Syndrome (MWS) PatientsLPS~70.4[4]
Differentiated THP-1 CellsNigericin4[6]
Mouse Neonatal MicrogliaATP60[6]

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) using LPS and ATP, and its inhibition by MCC950.[7]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • MCC950

  • ELISA kit for mouse IL-1β

  • LDH cytotoxicity assay kit

Methodology:

  • Differentiation of BMDMs: Culture bone marrow cells in supplemented DMEM for 7 days to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Quantification of IL-1β and Cytotoxicity: Measure the concentration of IL-1β in the supernatant using an ELISA kit. Assess cell death by measuring lactate dehydrogenase (LDH) release using a cytotoxicity assay kit.

In Vivo Model of NLRP3-Dependent Inflammation

This protocol describes the induction of peritoneal IL-1β release in mice and its inhibition by MCC950.[1]

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • MCC950

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

Methodology:

  • Animal Acclimatization: Acclimatize C57BL/6 mice to the experimental conditions for at least one week.

  • Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after inhibitor administration, inject LPS (e.g., 20 mg/kg, i.p.) to induce NLRP3-dependent inflammation.

  • Sample Collection: Two hours after LPS injection, euthanize the mice and collect peritoneal lavage fluid and/or blood serum.

  • Quantification of IL-1β: Measure the concentration of IL-1β in the collected samples using an ELISA kit.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by MCC950

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by MCC950 cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Inhibition Inhibition cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA transcription Pro_IL1b_protein pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b_protein translation NLRP3_protein_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein_inactive translation Mature_IL1b Mature IL-1β NLRP3_protein_active NLRP3 (active) NLRP3_protein_inactive->NLRP3_protein_active Signal2_stimuli Activation Stimuli (e.g., ATP, Nigericin, MSU) Signal2_stimuli->NLRP3_protein_inactive activates Inflammasome NLRP3 Inflammasome Complex NLRP3_protein_active->Inflammasome oligomerization & recruitment ASC ASC ASC->Inflammasome recruitment Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome recruitment Casp1 Active Caspase-1 Inflammasome->Casp1 auto-cleavage Casp1->Pro_IL1b_protein cleavage Casp1->Mature_IL1b MCC950 MCC950 MCC950->NLRP3_protein_active binds & inhibits Release IL-1β Release Mature_IL1b->Release

Caption: NLRP3 Inflammasome signaling pathway and MCC950 inhibition.

Experimental Workflow for In Vitro Evaluation of MCC950

Experimental_Workflow In Vitro Evaluation of MCC950 Workflow cluster_Cell_Prep Cell Preparation cluster_Treatment Treatment Protocol cluster_Analysis Analysis cluster_Outcome Outcome BM_isolation Isolate Bone Marrow from C57BL/6 mice Differentiation Differentiate into BMDMs (7 days with M-CSF) BM_isolation->Differentiation Seeding Seed BMDMs in 96-well plate Differentiation->Seeding Priming Prime with LPS (3-4 hours) Seeding->Priming Inhibition Add MCC950 or Vehicle (30-60 minutes) Priming->Inhibition Activation Stimulate with ATP (30-60 minutes) Inhibition->Activation Supernatant_collection Collect Supernatant Activation->Supernatant_collection ELISA Measure IL-1β (ELISA) Supernatant_collection->ELISA LDH_assay Measure Cell Death (LDH Assay) Supernatant_collection->LDH_assay Data_analysis Calculate IC50 of MCC950 ELISA->Data_analysis LDH_assay->Data_analysis

Caption: Workflow for in vitro assessment of MCC950 efficacy.

Conclusion

MCC950 serves as a critical tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity in inhibiting NLRP3-mediated IL-1β release have been demonstrated across numerous in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to study the NLRP3 inflammasome and evaluate novel inhibitors. Understanding the intricate mechanisms of IL-1β release and the action of specific inhibitors like MCC950 is paramount for the development of targeted therapies for a wide spectrum of inflammatory disorders.

References

Preclinical Pharmacology of (S)-JNJ-54166060: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in the pathophysiology of various neurological and psychiatric disorders. Its activation on immune cells, such as microglia, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor represents a promising therapeutic strategy for conditions with a neuroinflammatory component. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the P2X7 receptor and inhibiting its activation by extracellular ATP. This antagonistic action prevents the downstream signaling cascade that leads to the release of pro-inflammatory cytokines.

cluster_membrane Cell Membrane P2X7 P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome Leads to ATP Extracellular ATP ATP->P2X7 Activates JNJ54166060 This compound JNJ54166060->P2X7 Blocks Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacology

The preclinical pharmacological profile of JNJ-54166060 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of JNJ-54166060
TargetSpeciesAssayIC50 (nM)
P2X7 ReceptorHumanIL-1β Release4[1]
P2X7 ReceptorRatIL-1β Release115[1]
P2X7 ReceptorMouseIL-1β Release72[1]
Table 2: In Vivo Efficacy of JNJ-54166060
ModelSpeciesEndpointRouteED50 (mg/kg)
LPS-induced IL-1β releaseRatInhibition of IL-1βOral2.3[2]
Table 3: Preclinical Pharmacokinetics of JNJ-54166060
SpeciesDose (mg/kg)RouteBioavailability (%)Cmax (ng/mL)T1/2 (h)Clearance (mL/min/kg)
Rat5Oral55[1]375[1]1.7[1]30 (IV)[1]
Dog5Oral>100[1]1249[1]11.9[1]5.5 (IV)[1]
Monkey5Oral54[1]389[1]4.2[1]14 (IV)[1]
Table 4: Off-Target Profile of JNJ-54166060
TargetAssayResult
hERG[3H]astemizole displacementIC50 > 10 µM
CYP3A4Midazolam metabolismRegioselective inhibitor[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

P2X7 Receptor Functional Assay (IL-1β Release)

This assay measures the ability of a compound to inhibit ATP-induced IL-1β release from immune cells.

cluster_workflow IL-1β Release Assay Workflow A 1. Cell Culture (e.g., THP-1 monocytes) B 2. LPS Priming (Induces pro-IL-1β expression) A->B C 3. Compound Incubation (Varying concentrations of This compound) B->C D 4. P2X7 Agonist Stimulation (e.g., ATP or BzATP) C->D E 5. Supernatant Collection D->E F 6. IL-1β Quantification (ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

Figure 2: Workflow for the in vitro IL-1β release assay.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media.

  • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: P2X7 receptors are activated with a specific agonist, such as ATP or BzATP.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of IL-1β release is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Model of LPS-Induced Cytokine Release

This model assesses the in vivo efficacy of a compound in a systemic inflammation model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: this compound is administered orally at various doses.

  • LPS Challenge: After a predetermined time, animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Blood Collection: Blood samples are collected at a time point corresponding to the peak of IL-1β production.

  • Cytokine Measurement: Plasma levels of IL-1β are quantified by ELISA.

  • Data Analysis: The dose-dependent inhibition of LPS-induced IL-1β is analyzed to determine the ED50 value.

cluster_workflow In Vivo LPS Model Workflow A 1. Acclimatize Rats B 2. Oral Administration of This compound A->B C 3. Intraperitoneal Injection of LPS B->C D 4. Blood Sample Collection C->D E 5. Plasma Separation D->E F 6. IL-1β Measurement (ELISA) E->F G 7. ED50 Calculation F->G

Figure 3: Workflow for the in vivo LPS-induced cytokine release model.
hERG Binding Assay

This assay evaluates the potential for a compound to interact with the hERG potassium channel, a key anti-target in drug development due to its association with cardiac arrhythmias.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the hERG channel are used.

  • Radioligand: [3H]astemizole is used as the radioligand.

  • Competitive Binding: Membranes are incubated with a fixed concentration of [3H]astemizole and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value for the displacement of [3H]astemizole is determined.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for a compound to inhibit the activity of major drug-metabolizing enzymes.

Methodology:

  • Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

  • Probe Substrate: Midazolam is used as a specific probe substrate for CYP3A4.

  • Incubation: Microsomes are incubated with the probe substrate in the presence and absence of various concentrations of the test compound.

  • Metabolite Quantification: The formation of the primary metabolite of midazolam (1'-hydroxymidazolam) is quantified by LC-MS/MS.

  • Data Analysis: The inhibitory effect of the compound on the metabolism of the probe substrate is determined, and an IC50 value is calculated.

Summary and Conclusion

This compound is a potent and selective P2X7 receptor antagonist with demonstrated in vivo efficacy in a preclinical model of inflammation. It exhibits favorable pharmacokinetic properties across multiple species. The off-target liability assessment indicates a low potential for hERG-related cardiotoxicity. The regioselective inhibition of CYP3A4 suggests a potential for drug-drug interactions that would require further investigation during clinical development. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for disorders with a neuroinflammatory etiology.

References

In Vitro Characterization of (S)-JNJ-54166060: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in inflammatory pathways. This document provides a comprehensive overview of its in vitro characterization, detailing its inhibitory activity, the experimental protocols used for its assessment, and its mechanism of action within the P2X7 signaling cascade.

Core Data Presentation

The inhibitory potency of this compound against P2X7 receptors from different species has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity, are summarized below.

Parameter Species IC50 (nM)
P2X7 Receptor AntagonismHuman4
Rat115
Mouse72

Mechanism of Action & Signaling Pathways

This compound exerts its effects by blocking the P2X7 receptor, an ATP-gated ion channel. Activation of the P2X7 receptor by high concentrations of extracellular ATP, often released during cellular stress or injury, triggers a cascade of downstream events. This compound, as an antagonist, prevents the initiation of this cascade.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux is a critical initiating event for several downstream signaling pathways, most notably the activation of the NLRP3 inflammasome. The subsequent cascade leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.

P2X7_Signaling cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Mediates ATP Extracellular ATP ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Promotes

Caption: P2X7 receptor signaling and inhibition by this compound.

Experimental Protocols

The in vitro characterization of this compound relies on a series of well-established cellular assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.

Calcium Flux Assay

This assay measures the ability of this compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Experimental Workflow:

Calcium_Flux_Workflow A Seed cells expressing P2X7R in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of This compound B->C D Stimulate cells with a P2X7R agonist (e.g., ATP or BzATP) C->D E Measure fluorescence intensity (proportional to intracellular Ca²⁺) using a plate reader D->E F Calculate IC50 value from concentration-response curve E->F

Caption: Workflow for the P2X7R calcium flux assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor or a monocytic cell line such as THP-1 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes.

  • Agonist Stimulation: A P2X7 receptor agonist, such as Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.

  • Data Acquisition: Fluorescence intensity is measured immediately and kinetically over a period of 1-2 minutes using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is calculated, and the inhibitory effect of this compound is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay

This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

  • Cell Priming: Human monocytic THP-1 cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

  • Compound Treatment: The primed cells are pre-incubated with different concentrations of this compound for 30-60 minutes.

  • P2X7R Activation: The cells are then stimulated with a P2X7 receptor agonist (e.g., ATP or BzATP) for a defined period (e.g., 30-60 minutes) to induce NLRP3 inflammasome activation and subsequent IL-1β release.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release by this compound is calculated relative to the vehicle-treated control, and an IC50 value is determined.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is the gold-standard method to directly measure the ion channel activity of the P2X7 receptor and its inhibition by this compound.

Methodology:

  • Cell Preparation: Cells expressing the P2X7 receptor are prepared on coverslips suitable for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.

  • Agonist Application: The P2X7 receptor is activated by the rapid application of an agonist (e.g., ATP) to the cell, and the resulting inward current is recorded.

  • Antagonist Application: this compound is applied to the cell, and the agonist is co-applied to measure the extent of current inhibition.

  • Data Analysis: The peak amplitude of the agonist-induced current in the presence and absence of this compound is measured. The percentage of inhibition is calculated to determine the compound's effect on channel function.

Logical Relationship of In Vitro Assays:

The in vitro characterization of this compound follows a logical progression from direct target engagement to functional cellular outcomes.

Logical_Relationship A Primary Target Engagement: Electrophysiology (Patch-Clamp) - Direct measure of ion channel block B Proximal Functional Consequence: Calcium Flux Assay - Measures inhibition of Ca²⁺ influx A->B D Overall In Vitro Potency & Selectivity - IC50 Determination A->D C Downstream Cellular Outcome: IL-1β Release Assay - Measures inhibition of a key pro-inflammatory cytokine B->C B->D C->D

Caption: Logical flow of in vitro assays for this compound characterization.

Methodological & Application

Application Notes and Protocols for (S)-JNJ-54166060 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist, in cell-based assays. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a powerful antagonist of the P2X7 receptor, an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurodegeneration.[1] The P2X7 receptor is predominantly expressed on immune cells such as macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present in inflammatory conditions, leads to the formation of a non-selective pore, triggering downstream signaling cascades that result in the release of pro-inflammatory cytokines like IL-1β.[1] Due to its role in inflammation, the P2X7 receptor is a significant target for the development of novel therapeutics, and this compound represents a key tool for studying its function.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to ion flux and the release of inflammatory mediators. The diagram below illustrates the key events in this pathway.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7->Ion_Flux Pore_Formation Pore Formation P2X7->Pore_Formation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 K⁺ Efflux triggers Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Release) Caspase1->IL1b JNJ This compound JNJ->P2X7 Antagonizes YO_PRO_1_Workflow cluster_workflow Experimental Workflow A 1. Seed HEK293-hP2X7 cells in 96-well plates B 2. Incubate cells overnight A->B C 3. Prepare this compound serial dilutions B->C D 4. Pre-incubate cells with This compound C->D E 5. Add YO-PRO-1 and ATP/BzATP agonist D->E F 6. Incubate and measure fluorescence E->F G 7. Analyze data and determine IC50 F->G

References

Application Notes and Protocols: (S)-JNJ-54166060 Dye Uptake Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammatory and neurological disorders. Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the formation of a non-selective pore, allowing for the uptake of large molecules, including fluorescent dyes. This property forms the basis of the dye uptake inhibition assay, a robust method for characterizing the potency and efficacy of P2X7 receptor antagonists. This document provides a detailed protocol for assessing the inhibitory activity of this compound on P2X7 receptor-mediated dye uptake.

Principle of the Assay

The dye uptake inhibition assay measures the ability of a compound to block the influx of a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) into cells following the activation of the P2X7 receptor by an agonist, such as ATP or its more potent analog, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP). In the presence of an effective P2X7 receptor antagonist like this compound, the agonist-induced pore formation is inhibited, leading to a reduction in dye uptake and a corresponding decrease in fluorescence signal. The concentration-dependent inhibition allows for the determination of the antagonist's half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of this compound has been determined across different species. The following table summarizes the reported IC50 values for this compound against human, rat, and mouse P2X7 receptors.

SpeciesIC50 (nM)
Human4
Rat115
Mouse72

Data obtained from in vitro dye uptake inhibition assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X7 receptor signaling pathway leading to dye uptake and the general workflow of the inhibition assay.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Inhibition ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Pore Large Pore Formation P2X7R->Pore Activates Nucleus Nucleus Pore->Nucleus Allows passage to Dye Fluorescent Dye (e.g., Ethidium Bromide) Dye->Pore Enters through Fluorescence Increased Fluorescence Nucleus->Fluorescence Binds to DNA JNJ This compound JNJ->P2X7R Blocks Dye_Uptake_Inhibition_Workflow A 1. Seed Cells (e.g., HEK293-hP2X7R or J774) B 2. Pre-incubate with this compound (Varying concentrations) A->B C 3. Add Agonist and Dye (e.g., BzATP + Ethidium Bromide) B->C D 4. Incubate (Allow for dye uptake) C->D E 5. Measure Fluorescence (Plate Reader) D->E F 6. Data Analysis (Calculate % Inhibition and IC50) E->F

Application Notes and Protocols for a P2X7 Receptor Antagonist in a Neuroinflammation Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data and detailed experimental protocols for the specific compound (S)-JNJ-54166060 are limited. The following application notes and protocols are based on the closely related, well-characterized P2X7 receptor antagonist, JNJ-55308942 , developed by Janssen Research & Development. This compound serves as a representative example to illustrate the application of a P2X7 antagonist in a neuroinflammation animal model. The methodologies and expected outcomes described herein are derived from published preclinical studies of JNJ-55308942 and are intended to serve as a guide for research in this area.

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and psychiatric disorders. The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the central nervous system (CNS), has emerged as a key mediator of neuroinflammatory processes.[1][2] Activation of the P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), contributing to microglial activation and neuronal damage.[3] Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for mitigating neuroinflammation.

JNJ-55308942 is a potent, selective, and brain-penetrant P2X7 receptor antagonist that has demonstrated efficacy in animal models of neuroinflammation.[3] These application notes provide an overview of the use of a P2X7 antagonist, exemplified by JNJ-55308942, in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. Detailed protocols for compound administration, induction of neuroinflammation, and subsequent analysis of inflammatory markers are provided.

Signaling Pathway of P2X7 Receptor in Neuroinflammation

The activation of the P2X7 receptor on microglial cells initiates a complex signaling cascade that drives the neuroinflammatory response. The binding of extracellular ATP to the P2X7 receptor leads to the activation of the NLRP3 inflammasome, a multiprotein complex that facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β into the mature, pro-inflammatory cytokine IL-1β, which is subsequently released from the cell. This pathway is a central mechanism by which P2X7 receptor activation contributes to neuroinflammation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 pro_caspase1 Pro-Caspase-1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Released) pro_IL1b->IL1b Cleavage JNJ This compound (P2X7 Antagonist) JNJ->P2X7R Inhibition Experimental_Workflow start Start: Acclimatize Mice treatment Treatment Administration (Vehicle or JNJ-55308942) start->treatment lps LPS Administration (Induce Neuroinflammation) treatment->lps behavior Behavioral Testing (e.g., Open Field, Sucrose Preference) lps->behavior euthanasia Euthanasia & Tissue Collection (Brain, Blood) behavior->euthanasia analysis Biochemical & Histological Analysis (Cytokines, Microglial Markers) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

References

Application Notes and Protocols for (S)-JNJ-54166060 in a Chronic Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and chronic pain signaling. The P2X7 receptor, an ATP-gated ion channel, is upregulated in microglia and other immune cells in response to nerve injury. Its activation triggers the release of pro-inflammatory cytokines, such as IL-1β, contributing to the central sensitization and maintenance of neuropathic pain.[1][2][3] Preclinical data indicate that this compound has the potential to be an effective therapeutic agent for chronic pain conditions by blocking this pathway. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in a relevant animal model of chronic pain.

Data Presentation

In Vitro Potency of this compound
SpeciesIC50 (nM)
Human4
Rat115
Mouse72
Data sourced from MedChemExpress and Probechem Biochemicals.[4][5]
In Vivo Efficacy of this compound in a Rat Model
ParameterValue
ED502.3 mg/kg
Data sourced from Swanson et al., 2016.[6]
Pharmacokinetic Properties of this compound
SpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Oral Dose (mg/kg)IV Dose (mg/kg)
Rat553751.751
Dog>100124911.951
Monkey543894.251
Data sourced from MedChemExpress.[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of neuropathic pain.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Microglia) ATP ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Activates JNJ This compound JNJ->P2X7R Antagonizes Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β (Released) Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Pain_Signal Enhanced Neuronal Excitability & Pain Transmission IL1B->Pain_Signal Promotes

Caption: P2X7 Receptor Signaling Pathway in Chronic Pain.

Experimental Protocols

Spared Nerve Injury (SNI) Model in Rats

The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain that produces consistent and long-lasting mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Von Frey filaments

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Surgical Procedure:

    • Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

    • Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Carefully isolate the common peroneal and tibial nerves.

    • Ligate the common peroneal and tibial nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • Ensure that the sural nerve remains intact and undamaged.

    • Close the muscle layer and skin with sutures or wound clips.

  • Post-Operative Care:

    • Administer post-operative analgesics as required for the first 48 hours.

    • Monitor the animals for signs of infection or distress.

    • Allow the animals to recover for at least 7 days before behavioral testing.

Administration of this compound
  • Drug Preparation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Based on the ED50 of 2.3 mg/kg, a dose-response study could include doses of 1, 3, 10, and 30 mg/kg.

  • Administration:

    • Administer the compound or vehicle orally via gavage. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

Behavioral Testing: Von Frey Test for Mechanical Allodynia
  • Habituation:

    • Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.

  • Testing Procedure:

    • Apply Von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

    • A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

    • Determine the 50% paw withdrawal threshold using the up-down method.

Experimental Workflow

SNI_Workflow Start Start SNI_Surgery Spared Nerve Injury (SNI) Surgery Start->SNI_Surgery Recovery Post-operative Recovery (7-14 days) SNI_Surgery->Recovery Baseline Baseline Behavioral Testing (Von Frey) Recovery->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle_Group Vehicle Administration (Oral Gavage) Randomization->Vehicle_Group Control JNJ_Group This compound Administration (Oral Gavage) Randomization->JNJ_Group Treatment Post_Dose_Testing Post-Dose Behavioral Testing (e.g., 1, 2, 4, 6 hours) Vehicle_Group->Post_Dose_Testing JNJ_Group->Post_Dose_Testing Data_Analysis Data Analysis and Comparison of Paw Withdrawal Thresholds Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Evaluating this compound.

References

Preparing a Stock Solution of (S)-JNJ-54166060: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information

This compound is a key small molecule inhibitor used in studies of P2X7 receptor signaling pathways, which are implicated in inflammation, neurodegeneration, and other pathological processes. Accurate preparation of stock solutions is the first step in obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Weight 438.81 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Solubility in DMSO ≥ 10 mM[1]
Appearance Solid (powder)[2]
Storage of Solid -20°C for up to 3 years, 4°C for up to 2 years[2]
Storage of Stock Solution -80°C for up to 6 months, -20°C for up to 1 month[3]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-weighing Preparations: Before opening, bring the vial of this compound to room temperature to prevent condensation of atmospheric moisture onto the compound. Centrifuge the vial briefly to ensure all the powder is at the bottom.[2]

  • Weighing the Compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.3881 mg of the compound.

  • Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 4.3881 mg of this compound to make a 10 mM (0.01 M) solution:

    Volume (L) = 0.0043881 g / (438.81 g/mol x 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4] Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Guidelines for Use in Aqueous Solutions

This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. To prevent precipitation when preparing working solutions for cell-based assays or other aqueous systems, follow these guidelines:

  • Stepwise Dilution: It is best to make initial serial dilutions of the DMSO stock solution in DMSO before adding the final diluted sample to your aqueous buffer or incubation medium.

  • Final DMSO Concentration: The final concentration of DMSO in cell culture experiments should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[3] Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.[2]

  • Avoid Precipitation: If precipitation is observed upon dilution into an aqueous buffer, consider further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium.

Visualizing the Workflow and a Potential Signaling Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified hypothetical signaling pathway where this compound acts as an inhibitor.

G cluster_0 Preparation cluster_1 Storage & Use A Weigh this compound B Add DMSO A->B Calculate Volume C Vortex/Sonicate B->C Dissolve D Aliquot C->D Ensure Homogeneity E Store at -80°C D->E Long-term Stability F Prepare Working Solution E->F For Experimentation

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_pathway P2X7 Receptor Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R IonChannel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->IonChannel NLRP3 NLRP3 Inflammasome Activation IonChannel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation JNJ This compound JNJ->P2X7R Inhibition

Caption: Hypothetical P2X7 Receptor Signaling Pathway Inhibition.

References

Application Notes and Protocols for (S)-JNJ-54166060 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-JNJ-54166060 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory processes.[1] Activation of the P2X7 receptor by extracellular ATP, often released in response to cellular stress or injury, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β). Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy for a variety of inflammatory and neurological conditions. These application notes provide a comprehensive overview of the recommended dosages and protocols for conducting in vivo studies with this compound, based on available preclinical data.

Data Presentation

Pharmacokinetic and In Vitro Potency Data

A summary of key pharmacokinetic parameters and in vitro potency for this compound is presented below. This data is essential for designing in vivo experiments and interpreting results.

ParameterSpeciesValueRoute of AdministrationReference
ED₅₀ Rat2.3 mg/kgOral[2]
Oral Bioavailability Rat55%Oral[1]
Cₘₐₓ Rat375 ng/mL (at 5 mg/kg)Oral[1]
T₁/₂ (half-life) Rat1.7 hoursIntravenous (1 mg/kg)[1]
IC₅₀ (P2X7 Receptor) Human4 nMIn Vitro[1]
IC₅₀ (P2X7 Receptor) Rat115 nMIn Vitro[1]
IC₅₀ (P2X7 Receptor) Mouse72 nMIn Vitro[1]

Note: The ED₅₀ represents the dose required to achieve 50% of the maximum effect in a relevant in vivo model.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models of inflammation and studies with closely related P2X7 antagonists.

Protocol 1: Assessment of Anti-Inflammatory Efficacy in a Rat Model of Lipopolysaccharide (LPS)-Induced Cytokine Release

This protocol is designed to evaluate the ability of this compound to suppress the release of pro-inflammatory cytokines following a systemic inflammatory challenge.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of 20% 2-hydroxypropyl-β-cyclodextrin in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male Sprague-Dawley rats (200-250 g)

  • ELISA kits for rat TNF-α, IL-6, and IL-1β

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least 3-5 days prior to the experiment.

  • Compound Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a dosing volume of 5-10 mL/kg.

  • Dosing:

    • Administer this compound or vehicle orally (p.o.) to the rats. A starting dose of 3-10 mg/kg is recommended based on the reported ED₅₀.

    • Include a positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone).

  • LPS Challenge:

    • One hour after compound administration, inject LPS (0.5-1 mg/kg) intraperitoneally (i.p.) to induce a systemic inflammatory response.

  • Blood Collection:

    • At 1.5-2 hours post-LPS injection (corresponding to the peak of cytokine production), collect blood samples via cardiac puncture or from the tail vein into tubes containing an appropriate anticoagulant.

  • Cytokine Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels in the this compound-treated groups to the vehicle-treated control group.

Protocol 2: Evaluation of Therapeutic Efficacy in a Rat Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a study to assess the potential of this compound to ameliorate the clinical signs of rheumatoid arthritis in a well-established animal model.

Materials:

  • This compound

  • Vehicle for oral administration

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male Lewis rats (6-8 weeks old)

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA administered intradermally at the base of the tail.

    • On day 7, provide a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Monitoring and Scoring:

    • Begin monitoring the rats daily for the onset of clinical signs of arthritis (paw swelling, erythema) starting from day 10.

    • Quantify the severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw) and by measuring paw thickness with calipers.

  • Treatment:

    • Once clinical signs of arthritis are evident (typically around day 11-14), randomize the animals into treatment groups.

    • Administer this compound or vehicle orally once daily. A dose range of 3-30 mg/kg can be explored.

    • Include a positive control group (e.g., methotrexate).

  • Efficacy Assessment:

    • Continue daily clinical scoring and paw thickness measurements throughout the treatment period (e.g., for 14-21 days).

    • At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Blood samples can also be collected to measure systemic inflammatory markers.

  • Data Analysis: Compare the arthritis scores, paw swelling, and histological parameters between the this compound-treated groups and the vehicle-treated control group.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Leads to JNJ54166060 This compound JNJ54166060->P2X7R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Released) Caspase1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Caspase1 Inflammation Inflammation IL1b->Inflammation Drives

Caption: Signaling pathway of P2X7 receptor antagonism by this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization (Rats) model_induction Induction of Inflammatory Model (e.g., LPS or CIA) acclimatization->model_induction dosing Oral Administration: - this compound - Vehicle - Positive Control model_induction->dosing clinical_monitoring Clinical Monitoring (e.g., Paw Swelling, Scoring) dosing->clinical_monitoring sample_collection Sample Collection (Blood, Tissue) clinical_monitoring->sample_collection biomarker_analysis Biomarker Analysis (e.g., Cytokine ELISA) sample_collection->biomarker_analysis histology Histological Analysis (Joints) sample_collection->histology data_analysis Statistical Analysis and Interpretation biomarker_analysis->data_analysis histology->data_analysis

Caption: General experimental workflow for in vivo efficacy studies.

References

Troubleshooting & Optimization

(S)-JNJ-54166060 solubility issues in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-JNJ-54166060, focusing on common solubility issues encountered in buffer systems during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the S-enantiomer of JNJ-54166060, which is a potent and selective antagonist of the P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel involved in various inflammatory and neurological processes.[4] By blocking this receptor, this compound can modulate downstream signaling pathways associated with inflammation and cell death.

Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS). Is this expected?

This is a common issue for compounds with low aqueous solubility. Many research compounds are first dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is diluted into an aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final buffer composition is exceeded. This is often referred to as assessing the "kinetic solubility."

Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound for in vitro assays?

Several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous media. These include:

  • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility.[5][6]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the buffer can increase the solubility of a compound.[5]

  • Inclusion Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[5][7]

  • Use of Surfactants: Surfactants can form micelles that solubilize poorly soluble compounds.[5]

  • Particle Size Reduction: For suspension formulations, reducing the particle size can improve the dissolution rate.[5][7]

Troubleshooting Guide: Buffer Solubility Issues

Issue: Precipitate Formation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experimental buffer.

Step 1: Initial Assessment and Optimization of Final DMSO Concentration

  • Problem: The percentage of DMSO in the final working solution may be too low to maintain the solubility of this compound.

  • Recommendation: Determine the maximum tolerable DMSO concentration for your assay (typically ≤ 0.5%). Prepare serial dilutions of your this compound stock in your buffer to identify the concentration at which precipitation occurs.

Step 2: pH Modification of the Buffer

  • Rationale: Most drug molecules are weak acids or bases, and their solubility can be influenced by the pH of the solution.[5]

  • Troubleshooting:

    • Determine if this compound has ionizable groups.

    • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0).

    • Test the solubility of this compound in each buffer to identify the optimal pH for your experiment.

Step 3: Evaluation of Co-solvents

  • Rationale: Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Common Co-solvents: Ethanol, PEG-400, Propylene Glycol.

  • Procedure:

    • Prepare your experimental buffer containing a small percentage of a co-solvent (e.g., 1-5%).

    • Ensure the chosen co-solvent and its concentration are compatible with your assay.

    • Add the this compound DMSO stock to the co-solvent-containing buffer.

Data Presentation

Table 1: Hypothetical Kinetic Solubility of this compound in Different Buffers

Buffer SystempHFinal DMSO Conc. (%)Max Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)7.40.1< 1Immediate precipitation
Phosphate-Buffered Saline (PBS)7.40.55Precipitates after 10 min
MES Buffer6.50.510Stable for 30 min
Tris Buffer8.00.515Stable for > 1 hour

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventCo-solvent Conc. (%)Final DMSO Conc. (%)Max Solubility (µM)
None00.55
Ethanol20.525
PEG-40050.550

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-5 minutes to dissolve the compound.

    • If necessary, sonicate for 5-10 minutes to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer

  • Objective: To determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without precipitation.[8]

  • Materials:

    • 10 mM this compound in DMSO stock

    • Experimental buffer (e.g., PBS, pH 7.4)

    • 96-well plate

    • Plate reader capable of measuring turbidity (optional) or visual inspection.

  • Procedure:

    • Prepare serial dilutions of the 10 mM stock solution in DMSO.

    • Add a fixed volume of the experimental buffer to the wells of a 96-well plate.

    • Add a small volume of each DMSO dilution to the buffer-containing wells to achieve the desired final concentrations of this compound and a consistent final DMSO concentration.

    • Mix well and incubate at room temperature for a defined period (e.g., 30 minutes).

    • Visually inspect each well for signs of precipitation or measure turbidity using a plate reader. The highest concentration without precipitation is the kinetic solubility under these conditions.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Increase DMSO concentration (if assay allows) check_dmso->adjust_dmso No check_ph Is the compound ionizable? Test different buffer pH values. check_dmso->check_ph Yes adjust_dmso->check_ph adjust_ph Use buffer with optimal pH for solubility. check_ph->adjust_ph Yes check_cosolvent Consider adding a co-solvent (e.g., PEG-400, Ethanol) check_ph->check_cosolvent No success Solubility Issue Resolved adjust_ph->success add_cosolvent Incorporate a biocompatible co-solvent into the buffer. check_cosolvent->add_cosolvent Yes fail Consult further with formulation specialists check_cosolvent->fail No add_cosolvent->success

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

P2X7_Signaling_Pathway cluster_pathway P2X7 Receptor Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Pore Large Pore Formation P2X7R->Pore JNJ This compound JNJ->P2X7R antagonizes NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Apoptosis Apoptosis Pore->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β & IL-18 Release Caspase1->IL1b

Caption: Simplified signaling pathway of the P2X7 receptor, the target of this compound.

References

preventing (S)-JNJ-54166060 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-JNJ-54166060 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1] Consider the following solutions:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use. Avoid repeated freeze-thaw cycles.[1]

Q3: How can the type of storage container affect the stability of this compound?

The material of your storage container can impact the stability of the compound. Some plastics may leach contaminants, or the compound may adhere to the container's surface. For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert.[1]

Q4: What are the optimal storage conditions for this compound?

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. Elevated temperatures can accelerate degradation, and exposure to UV and visible light can induce photochemical degradation.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of compound activity.

This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. The following is a systematic approach to troubleshooting this issue.

Proper Solution Preparation

Proper preparation of your solutions is critical for maintaining the integrity of this compound. The workflow below outlines key considerations.

cluster_workflow Workflow for Preparing this compound Solutions A Weigh Compound Accurately B Use High-Purity Solvent (e.g., DMSO) A->B C Prepare Stock Solution at an Appropriate Concentration B->C D Gently Vortex to Dissolve C->D E Aliquot into Light-Protected, Inert Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for the preparation of this compound solutions.

Recommended Storage and Handling Conditions

The stability of a small molecule in solution is highly dependent on storage conditions. The table below summarizes common storage variables and their potential impact.

ParameterRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Elevated temperatures can accelerate the rate of chemical degradation.[1]
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil. Work with solutions in a shaded environment.Exposure to UV and visible light can lead to photochemical degradation.
Air (Oxygen) Exposure Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.The compound may be susceptible to oxidation.
pH Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.The stability of many compounds is pH-dependent.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a hypothetical pathway can be proposed based on its chemical structure. The structure contains functional groups that may be susceptible to hydrolysis or oxidation under certain experimental conditions.

cluster_degradation Hypothetical Degradation of this compound A This compound (Intact Molecule) B Hydrolyzed Metabolite A->B Hydrolysis (e.g., extreme pH) C Oxidized Metabolite A->C Oxidation (e.g., air exposure) D Inactive Fragments B->D C->D

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Stability Assessment of this compound

If you suspect your compound is degrading, a simple stability test can provide valuable insights.

Objective: To assess the stability of this compound in a specific solvent and under certain storage conditions over time.

Methodology:

  • Prepare a fresh stock solution of this compound in your solvent of choice (e.g., DMSO).

  • Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber glass vials).

  • Establish different storage conditions to test. For example:

    • -80°C (Control)

    • -20°C

    • 4°C

    • Room Temperature (with and without light protection)

  • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one aliquot from each condition.

  • Analyze the purity and concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial time point (T=0) to determine the extent of degradation under each condition.

Workflow for Stability Assessment

cluster_stability_workflow Protocol for Stability Assessment A Prepare Fresh Stock Solution B Aliquot into Multiple Vials A->B C Store Under Different Conditions (-80°C, -20°C, 4°C, RT) B->C D Collect Aliquots at Various Time Points C->D E Analyze by HPLC D->E F Compare Results to T=0 E->F

Caption: Experimental workflow for assessing the stability of this compound.

References

troubleshooting (S)-JNJ-54166060 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting potential off-target effects of (S)-JNJ-54166060, a potent P2X7 receptor antagonist. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the P2X7 receptor.[1] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[2] Its activation by high concentrations of extracellular ATP triggers a signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18, through the activation of the NLRP3 inflammasome.[2][3][4] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.

Q2: I'm observing a phenotype in my experiment that is inconsistent with P2X7 receptor inhibition. What could be the cause?

Observed effects that are inconsistent with P2X7 receptor inhibition may be due to off-target activities of this compound. Like many small molecule inhibitors, it may interact with other cellular targets. It is also possible that the observed phenotype is a downstream consequence of P2X7 receptor inhibition that has not been previously characterized in your specific experimental model.

Q3: What are some known off-target effects of P2X7 receptor antagonists in general?

While a specific off-target profile for this compound is not extensively published, other P2X7 antagonists have been reported to exhibit off-target effects. These can include activity against other P2X receptor subtypes or interactions with other proteins that share structural similarities.[3][5] Additionally, this compound has been noted to have a unique cytochrome P450 profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism, which could lead to drug-drug interactions or effects on the metabolism of other compounds in your experimental system.[1]

Q4: How can I confirm that this compound is engaging its intended target in my experimental system?

To confirm on-target engagement, you should perform a dose-response experiment to verify that this compound inhibits a known P2X7 receptor-mediated event in your system. Examples of such events include ATP-induced calcium influx, pore formation (which can be assessed by dye uptake assays), or the release of IL-1β.[3] This will help confirm that the inhibitor is active at the concentrations being used and is effectively blocking its intended target.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe a cellular phenotype that cannot be readily explained by the inhibition of the P2X7 receptor signaling pathway.

A Unexpected Phenotype Observed with this compound B Step 1: Confirm On-Target Engagement A->B C Perform Dose-Response for P2X7-Mediated Event (e.g., Ca2+ influx, IL-1β release) B->C D Is P2X7 inhibited in a dose-dependent manner? C->D E Step 2: Use a Structurally Unrelated P2X7 Antagonist D->E Yes J Issue may not be related to P2X7. Re-evaluate experimental setup. D->J No F Treat cells with a different, well-characterized P2X7 antagonist E->F G Is the unexpected phenotype reproduced? F->G H Phenotype is likely due to P2X7 inhibition. Consider downstream signaling. G->H Yes I Phenotype is likely an off-target effect of this compound. G->I No K Step 3: Investigate Potential Off-Targets I->K L Consult literature for known off-targets of similar compounds. Consider CYP3A inhibition effects. K->L cluster_0 ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Pore Pore Formation P2X7->Pore JNJ This compound JNJ->P2X7 Ca_influx Ca2+ Influx Pore->Ca_influx K_efflux K+ Efflux Pore->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation & Release Casp1->IL1b A Initial Observation: Unexpected Phenotype B On-Target Validation (Protocol 1) A->B C Orthogonal Validation (Protocol 2) B->C D Literature Review: Known Off-Targets C->D E Hypothesis Generation: Potential Off-Target Pathway D->E F Targeted Validation (e.g., siRNA, Overexpression) E->F G Conclusion: On-Target vs. Off-Target Effect F->G

References

Technical Support Center: (S)-JNJ-54166060 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the P2X7 receptor antagonist, (S)-JNJ-54166060.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which are often present at sites of inflammation. Upon activation, the P2X7R forms a non-selective cation channel, leading to downstream signaling events that play a crucial role in inflammation, immune responses, and neuropathic pain. This compound blocks the activation of this receptor, thereby inhibiting these downstream effects.

Q2: What are the most common sources of variability in experiments with this compound?

The most significant sources of variability include:

  • Species-Specific Potency: this compound exhibits different potencies for P2X7 receptors from different species (human, rat, mouse).

  • P2X7 Receptor Genetic Variability: The P2X7 receptor gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) and splice variants identified. These genetic variations can alter the receptor's structure, function, and sensitivity to antagonists, leading to variable experimental outcomes.[1][2]

  • Cell Health and Culture Conditions: Factors such as cell line integrity, passage number, confluency, and the presence of mycoplasma can significantly impact P2X7R expression and function.

  • Reagent Quality and Handling: The stability and proper storage of this compound, ATP (agonist), and other reagents are critical for reproducible results.

  • Assay-Specific Parameters: Variations in incubation times, buffer composition, and detection methods can all contribute to variability.

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Troubleshooting Guides

Issue 1: No or reduced inhibitory effect of this compound observed.
Possible Cause Troubleshooting Steps
Degraded this compound - Prepare a fresh stock solution from solid compound. - Avoid multiple freeze-thaw cycles of stock solutions. - Confirm the compound has been stored correctly according to the manufacturer's instructions.
Inadequate Concentration - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. - Verify the concentration of your stock solution.
Low P2X7R Expression - Confirm P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Consider using a cell line known to have high P2X7R expression as a positive control.
High Agonist Concentration - Determine the EC50 of the agonist (e.g., ATP or BzATP) in your assay system and use a concentration at or near the EC80 for inhibition studies. Excessively high agonist concentrations can overcome the antagonist's effect.
Species Mismatch - Ensure the species of your experimental system (e.g., cell line) matches the intended target for this compound, keeping in mind its differential potency across species.
Issue 2: High background signal or apparent agonist-independent activity.
Possible Cause Troubleshooting Steps
Cell Stress or Death - Ensure cells are healthy and not overly confluent. Stressed or dying cells can release ATP, leading to autocrine activation of P2X7R. - Minimize handling stress during the assay.
Contaminated Reagents - Use fresh, high-quality reagents, including assay buffers and media. Contaminants can sometimes activate cellular signaling pathways.
Assay Buffer Composition - Certain components in the assay buffer may interfere with the assay. Test the buffer for any intrinsic fluorescence or activity.
Off-Target Effects - While this compound is selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response curve.

Quantitative Data

The inhibitory potency of this compound varies across different species. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency.

Species P2X7 Receptor IC50 (nM)
Human4
Rat115
Mouse72
Data from MedChemExpress[1]

Experimental Protocols

Calcium Influx Assay

This assay measures the ability of this compound to inhibit the influx of extracellular calcium upon P2X7R activation.

Methodology:

  • Cell Preparation: Seed cells expressing the P2X7 receptor in a 96-well, black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Gently wash the cells with buffer to remove extracellular dye.

  • Compound Incubation: Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Inject a solution of a P2X7R agonist (e.g., ATP or BzATP) to achieve the desired final concentration.

    • Immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the results as a percentage of the maximal agonist response.

    • Determine the IC50 value of this compound by fitting the dose-response data to a suitable equation.

Pore Formation (Dye Uptake) Assay

This assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to fluorescent dyes like YO-PRO-1 or ethidium bromide.

Methodology:

  • Cell Preparation: Plate cells in a 96-well plate and culture overnight.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist and Dye Addition:

    • Prepare a solution containing the P2X7R agonist and the fluorescent dye (e.g., YO-PRO-1).

    • Add the agonist/dye solution to the wells.

  • Signal Detection:

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the measured values.

    • Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates JNJ-54166060 This compound JNJ-54166060->P2X7R Inhibits Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore_Formation Pore Formation P2X7R->Pore_Formation MAPK_Activation MAPK Activation Ca_influx->MAPK_Activation Inflammasome_Activation Inflammasome Activation K_efflux->Inflammasome_Activation NFkB_Activation NF-κB Activation MAPK_Activation->NFkB_Activation Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-18) NFkB_Activation->Cytokine_Release Inflammasome_Activation->Cytokine_Release

Caption: P2X7R Signaling and Inhibition by this compound.

troubleshooting_workflow Start Experiment Yields Unexpected Results Check_Reagents 1. Check Reagent Integrity - Fresh this compound? - Fresh agonist? - Correct concentrations? Start->Check_Reagents Check_Cells 2. Verify Cell Health - Low passage number? - Optimal confluency? - No contamination? Check_Reagents->Check_Cells Check_Protocol 3. Review Protocol - Correct incubation times? - Appropriate buffer? - Instrument settings correct? Check_Cells->Check_Protocol Positive_Control 4. Run Controls - Does positive control (known antagonist) work? - Does vehicle control show no effect? Check_Protocol->Positive_Control Data_Analysis 5. Re-evaluate Data Analysis - Correct background subtraction? - Appropriate curve fitting? Positive_Control->Data_Analysis Consult_Literature 6. Consult Literature - Expected species differences? - Known receptor polymorphisms? Data_Analysis->Consult_Literature Resolved Issue Resolved Consult_Literature->Resolved Yes Not_Resolved Issue Persists: Contact Technical Support Consult_Literature->Not_Resolved No

Caption: Troubleshooting Workflow for this compound Experiments.

References

(S)-JNJ-54166060 inconsistent results in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (S)-JNJ-54166060, a potent and selective P2X7 receptor antagonist. Inconsistent results in cell line-based assays can arise from the complex biology of the P2X7 receptor itself. This guide will help you navigate potential challenges and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule antagonist of the P2X7 receptor, an ATP-gated ion channel.[1] It works by blocking the activity of the P2X7 receptor, thereby inhibiting the downstream signaling pathways activated by extracellular ATP.

Q2: What are the reported IC50 values for this compound?

The potency of this compound varies across species. The reported half-maximal inhibitory concentrations (IC50s) are:

SpeciesIC50 (nM)
Human4
Rat115
Mouse72
Data from MedChemExpress[2]

Q3: Why am I observing different effects of this compound in different cancer cell lines?

The P2X7 receptor has a dual role in cancer, which can lead to varied responses to antagonism.[3][4] In some contexts, P2X7 receptor activation promotes tumor growth, invasion, and angiogenesis.[3][5] In these cases, an antagonist like this compound would be expected to have an anti-cancer effect. Conversely, prolonged activation of the P2X7 receptor by high concentrations of ATP can induce cancer cell death.[3][6] In such scenarios, blocking this receptor could inadvertently promote tumor survival. The ultimate effect depends on the specific cell line, its mutational status, and the tumor microenvironment.

Q4: Could the expression level of the P2X7 receptor in my cell line affect the results?

Absolutely. The level of P2X7 receptor expression can significantly impact the cellular response to this compound. Cell lines with high P2X7 receptor expression are likely to be more sensitive to its antagonism. It is crucial to quantify P2X7 receptor expression in your cell lines of interest before initiating experiments.

Q5: Are there known splice variants of the P2X7 receptor that could influence my results?

Yes, several splice variants of the P2X7 receptor exist. Some of these variants may have altered functions, such as a reduced ability to form the macropore responsible for ATP-induced cell death.[6] The presence of such variants in your cell line could explain a lack of cytotoxic response to high ATP concentrations and a different outcome with this compound treatment.

Troubleshooting Guide

Issue 1: No observable effect of this compound in a cell viability assay.
Possible Cause Troubleshooting Step
Low P2X7 Receptor Expression 1. Verify P2X7 expression: Confirm the presence of the P2X7 receptor in your cell line at the protein level (e.g., Western blot, flow cytometry) and mRNA level (e.g., RT-qPCR).2. Select appropriate cell lines: If possible, use a panel of cell lines with varying known levels of P2X7 receptor expression as controls.
P2X7 Receptor-Independent Growth The growth of your cell line may not be dependent on the P2X7 signaling pathway.
Incorrect Compound Concentration 1. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.2. Verify compound integrity: Ensure the compound has been stored correctly and is not degraded.
Assay Conditions The concentration of ATP in your culture media might be too low to activate the P2X7 receptor, thus masking the effect of the antagonist. Consider co-treatment with an ATP analog like BzATP to stimulate the receptor.
Issue 2: this compound shows a pro-tumorigenic effect.
Possible Cause Troubleshooting Step
Inhibition of ATP-induced Cell Death 1. Assess ATP-induced cytotoxicity: Treat your cells with high concentrations of ATP or a P2X7 agonist (e.g., BzATP) in the presence and absence of this compound. If the antagonist rescues cells from ATP-induced death, this suggests the P2X7 receptor plays a pro-apoptotic role in your cell line.2. Evaluate for non-pore functional P2X7: Some cancer cells express P2X7 variants that do not form the lethal macropore.[4]
Complex Tumor Microenvironment Interactions In vivo or co-culture models may reveal that P2X7 receptor signaling on immune cells plays an anti-tumor role.[4][5] Antagonism in such a context could indirectly promote tumor growth.

Experimental Protocols

Protocol 1: Western Blot for P2X7 Receptor Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-P2X7 receptor antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Visualizations

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Ca2_Influx Ca²⁺ Influx P2X7R->Ca2_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux Pore_Formation Macropore Formation P2X7R->Pore_Formation prolonged activation ATP ATP ATP->P2X7R activates PI3K_Akt PI3K/Akt Pathway Ca2_Influx->PI3K_Akt Inflammasome NLRP3 Inflammasome Activation K_Efflux->Inflammasome Cell_Death Cell Death Pore_Formation->Cell_Death Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation IL-1b IL-1β Release Inflammasome->IL-1b JNJ-54166060 This compound JNJ-54166060->P2X7R inhibits

Caption: P2X7 receptor signaling can lead to opposing outcomes: cell death or proliferation.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_P2X7 1. Verify P2X7 Receptor Expression (Western Blot, qPCR) Start->Check_P2X7 Dose_Response 2. Perform Dose-Response Curve (Vary concentration) Check_P2X7->Dose_Response ATP_Stimulation 3. Assess ATP-Dependent Effects (Co-treat with BzATP) Dose_Response->ATP_Stimulation Analyze_Outcome Analyze Outcome ATP_Stimulation->Analyze_Outcome No_Effect Outcome: No Effect Analyze_Outcome->No_Effect No significant change Pro_Tumor_Effect Outcome: Pro-Tumor Effect Analyze_Outcome->Pro_Tumor_Effect Increased viability/growth Anti_Tumor_Effect Outcome: Anti-Tumor Effect Analyze_Outcome->Anti_Tumor_Effect Decreased viability/growth Hypothesis1 Hypothesis: - Low/No P2X7 Expression - P2X7-independent growth No_Effect->Hypothesis1 Hypothesis2 Hypothesis: - Inhibition of P2X7-mediated  apoptosis Pro_Tumor_Effect->Hypothesis2 Hypothesis3 Hypothesis: - Inhibition of P2X7-mediated  proliferation/metastasis Anti_Tumor_Effect->Hypothesis3

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

addressing high background in (S)-JNJ-54166060 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background issues in assays involving the P2X7 receptor antagonist, (S)-JNJ-54166060.

Troubleshooting Guides

High background signal can obscure the true inhibitory effect of this compound, leading to inaccurate data interpretation. The following guides are organized by common assay types used to study P2X7 receptor function and provide potential causes and solutions for high background.

Guide 1: High Background in Calcium Influx Assays

Calcium influx assays are fundamental for assessing P2X7 receptor activation. High background fluorescence can be a significant issue.

Question: We are observing a high basal calcium signal in our calcium influx assay, even before adding the P2X7 agonist. How can we troubleshoot this?

Answer:

High basal calcium levels can be caused by several factors. Here is a systematic approach to identify and resolve the issue:

  • Cell Health and Culture Conditions:

    • Over-confluent or stressed cells: Cells that are overly confluent or stressed may have compromised membrane integrity, leading to unregulated calcium leakage. Ensure cells are seeded at an optimal density and are healthy before starting the experiment.[1]

    • Culture medium components: Some components in the culture medium, such as serum, can have variable levels of ATP or other factors that might partially activate P2X7 or other channels. Consider using a serum-free medium for the assay or washing the cells thoroughly with a defined assay buffer before loading the calcium indicator dye.

  • Assay Buffer and Reagents:

    • Autofluorescence of media or compounds: Phenol red in culture media can contribute to background fluorescence. Use a phenol red-free medium for the assay. This compound itself, or the vehicle (e.g., DMSO), might be autofluorescent at the wavelengths used. Run a control plate with buffer, vehicle, and the compound alone to check for autofluorescence.

    • Contaminated reagents: Ensure all buffers and solutions are freshly prepared with high-purity water to avoid contamination with ions or fluorescent impurities.

  • Calcium Indicator Dye Loading:

    • Inadequate washing: Incomplete removal of extracellular dye after loading will result in high background fluorescence. Wash the cells gently but thoroughly according to the dye manufacturer's protocol.

    • Dye compartmentalization: Some calcium indicators can accumulate in organelles, leading to a high and non-responsive background signal. Ensure you are using the appropriate dye and loading conditions for your cell type.

Guide 2: Troubleshooting High Background in Dye Uptake Assays (Pore Formation)

Dye uptake assays, which measure the formation of the P2X7-associated large pore, are susceptible to high background from non-specific dye entry.

Question: Our control cells (no agonist) are showing significant uptake of the fluorescent dye (e.g., YO-PRO-1, Ethidium Bromide). What could be the cause?

Answer:

High background in dye uptake assays often points to compromised cell membrane integrity. Here are some troubleshooting steps:

  • Cell Viability:

    • Cytotoxicity of antagonist or vehicle: High concentrations of this compound or its vehicle (e.g., DMSO) may be toxic to the cells, leading to membrane permeabilization and dye uptake independent of P2X7 activation.[1] Perform a cell viability assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your experimental conditions.[1]

    • Mechanical stress: Excessive washing or centrifugation steps can damage cells. Handle cells gently throughout the protocol.

  • Assay Conditions:

    • Incubation times: Prolonged incubation with the dye or other reagents can lead to increased non-specific uptake. Optimize the incubation times to achieve a good signal-to-background ratio.

    • Assay buffer composition: The ionic composition of the assay buffer is crucial for P2X7 function. Deviations from physiological conditions can affect membrane potential and integrity.

  • Off-Target Effects:

    • Non-specific interactions: At high concentrations, some compounds can directly interact with the cell membrane, causing permeabilization. To test for off-target effects of this compound, include a control cell line that does not express the P2X7 receptor.[1]

Guide 3: Addressing High Background in IL-1β Release Assays

High background in IL-1β release assays can mask the inhibitory effect of this compound on inflammasome activation.

Question: We are detecting high levels of IL-1β in the supernatant of our unstimulated control cells. How can we reduce this background?

Answer:

High basal IL-1β release can be due to several factors related to cell stimulation and health:

  • Cell Priming and Activation:

    • LPS concentration and timing: The priming step with lipopolysaccharide (LPS) is critical for pro-IL-1β expression.[2] Insufficient or excessive LPS stimulation can lead to variable and high background. Optimize the LPS concentration and incubation time for your specific cell type.

    • Spontaneous inflammasome activation: Cell stress, over-confluence, or contamination can lead to spontaneous activation of the NLRP3 inflammasome and subsequent IL-1β release.[2] Ensure proper cell culture techniques and use healthy, low-passage cells.

  • Reagent and Sample Handling:

    • Contamination: Endotoxin (LPS) contamination in reagents or labware can inadvertently prime the cells, leading to high background. Use endotoxin-free reagents and consumables.

    • Cell lysis: Excessive cell death during the experiment will release intracellular pro-IL-1β and other factors that can contribute to the background. Handle cells gently and confirm cell viability.

  • ELISA Procedure:

    • Insufficient washing: Inadequate washing during the ELISA procedure can leave behind unbound antibodies or other reagents, resulting in a high background signal.[2]

    • Non-specific antibody binding: Ensure that the capture and detection antibodies are specific for IL-1β and used at the recommended dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X7 receptor.[3][4] The P2X7 receptor is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to cation influx, including Na+ and Ca2+, and K+ efflux.[5] Prolonged activation can lead to the formation of a larger, non-selective pore.[6] this compound blocks these ATP-induced effects.

Q2: What are the typical IC50 values for this compound?

A2: The inhibitory potency of this compound is species-dependent.

SpeciesIC50 (nM)
Human4
Rat115
Mouse72
(Data sourced from MedChemExpress)[3]

Q3: Can the vehicle for this compound contribute to high background?

A3: Yes, the vehicle, most commonly DMSO, can cause issues at higher concentrations. It can be cytotoxic to cells, leading to membrane damage and increased background in calcium influx and dye uptake assays.[1] It is crucial to keep the final DMSO concentration in the assay as low as possible (typically <0.5%) and to include a vehicle control in all experiments.

Q4: How can I confirm that the observed high background is not due to off-target effects of this compound?

A4: To differentiate between on-target and off-target effects, you can perform the following control experiments:

  • Use a P2X7-null cell line: Test this compound in a cell line that does not express the P2X7 receptor. If the high background persists, it is likely an off-target effect.[1]

  • Use a structurally different P2X7 antagonist: Compare the results obtained with this compound to those from another well-characterized P2X7 antagonist with a different chemical structure. If both compounds produce a similar effect, it is more likely related to P2X7 inhibition.[5]

Experimental Protocols

Protocol 1: In Vitro IL-1β Release Assay

This protocol describes a common method to assess the inhibitory effect of this compound on P2X7-mediated IL-1β release from monocytic cells (e.g., THP-1).[2]

  • Cell Culture and Priming:

    • Culture THP-1 cells to the desired density. For macrophage differentiation, treat with Phorbol 12-myristate 13-acetate (PMA).

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Antagonist Treatment:

    • Wash the cells with PBS to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Fluorescent Dye Uptake Assay

This protocol outlines a general procedure for measuring P2X7 receptor pore formation using a fluorescent dye.[1]

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluence.

  • Compound Treatment:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add different concentrations of this compound (or vehicle control) to the wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Add the fluorescent dye (e.g., YO-PRO-1) and the P2X7 agonist (e.g., ATP or BzATP) to the wells.

    • Measure the fluorescence intensity at various time points using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or no agonist) from the measured values.

    • Plot the fluorescence intensity over time or compare endpoint fluorescence across different treatments.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates JNJ_54166060 This compound JNJ_54166060->P2X7R Inhibits Ion_Flux Na+, Ca2+ influx K+ efflux P2X7R->Ion_Flux Pore_Formation Pore Formation P2X7R->Pore_Formation NLRP3_Activation NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Activation Pore_Formation->NLRP3_Activation IL1b_Release IL-1β Release NLRP3_Activation->IL1b_Release

Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start High Background Observed Check_Cells 1. Check Cell Health (Viability, Confluence) Start->Check_Cells Check_Reagents 2. Evaluate Reagents (Buffer, Media, Vehicle) Check_Cells->Check_Reagents Optimize_Protocol 3. Optimize Assay Protocol (Incubation Times, Washing) Check_Reagents->Optimize_Protocol Control_Experiments 4. Perform Control Experiments (P2X7-null cells, Other Antagonists) Optimize_Protocol->Control_Experiments Result_OK Background Reduced Control_Experiments->Result_OK If successful Result_Not_OK Issue Persists Control_Experiments->Result_Not_OK If unsuccessful

Caption: General Troubleshooting Workflow for High Background in this compound Assays.

References

Technical Support Center: (S)-JNJ-54166060 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, (S)-JNJ-54166060. The information is designed to address common challenges encountered during in vivo experiments and to offer guidance on optimizing experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells.[2] High concentrations of extracellular ATP, often present in inflammatory environments, activate the P2X7R, leading to a cascade of downstream events including the release of pro-inflammatory cytokines like IL-1β and IL-18.[2] By blocking this receptor, this compound inhibits these inflammatory signaling pathways.

Q2: What are the key pharmacokinetic parameters of this compound in preclinical models?

This compound has demonstrated high oral bioavailability and low to moderate clearance in rats, dogs, and monkeys. Key pharmacokinetic and potency data are summarized in the table below.

ParameterHuman (in vitro)RatMouse (in vitro)DogMonkey
IC50 4 nM115 nM72 nM--
Oral Bioavailability -55%->100%54%
Cmax (oral) -375 ng/mL (5 mg/kg)-1249 ng/mL (5 mg/kg)389 ng/mL (5 mg/kg)
Half-life (IV) -1.7 h (1 mg/kg)-11.9 h (1 mg/kg)4.2 h (1 mg/kg)
Clearance (IV) -30 mL/min/kg-5.5 mL/min/kg14 mL/min/kg
ED50 -2.3 mg/kg---

Q3: How can I improve the solubility of this compound for in vivo administration?

Like many small molecule inhibitors, this compound may have limited aqueous solubility. To improve its formulation for in vivo studies, consider the following strategies:

  • Co-solvents: Utilize a mixture of solvents. A common starting point is a ternary system such as DMSO, PEG400, and saline. The initial solubilization in a small amount of DMSO can be followed by dilution with PEG400 and then the aqueous vehicle.

  • Surfactants: The addition of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable micellar formulation, improving solubility and potentially bioavailability.

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be an effective approach to enhance absorption.

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.

  • Particle size reduction: Nanosuspensions or micronization can increase the surface area of the drug, leading to a faster dissolution rate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Suboptimal or inconsistent efficacy in vivo Inadequate dosing or bioavailability: The compound may not be reaching the target tissue at a sufficient concentration.* Dose-response study: Conduct a dose-escalation study to determine the optimal dose for your model. * Pharmacokinetic (PK) analysis: Measure plasma and tissue concentrations of this compound to correlate exposure with efficacy. * Optimize formulation: Refer to the FAQ on improving solubility to enhance absorption.
Timing of administration: The timing of drug administration relative to the inflammatory stimulus is critical.* Prophylactic vs. Therapeutic Dosing: For prophylactic treatment, administer the compound 30-60 minutes before the inflammatory challenge. For therapeutic treatment, the timing will depend on the specific disease model and should be optimized.
Unexpected or off-target effects observed Interaction with other receptors or pathways: Small molecule inhibitors can sometimes have off-target activities.* Use a structurally different P2X7R antagonist: If a different antagonist produces the same phenotype, it is more likely to be a result of P2X7R inhibition. If the effect is unique to this compound, it may be an off-target effect. * In vitro target profiling: If available, consult kinase or receptor profiling data for this compound to identify potential off-targets.
Difficulty with in vivo administration Poor solubility leading to precipitation: The compound may be precipitating out of solution upon administration.* Vehicle optimization: Test different vehicle compositions to ensure the compound remains in solution. * Sonication: Gently sonicate the formulation before administration to ensure it is well-dissolved. * Fresh preparation: Prepare the dosing solution fresh for each experiment.

Experimental Protocols

General Protocol for In Vivo Administration of a P2X7R Antagonist in a Mouse Model of Inflammation

This protocol is a general guideline and should be adapted and optimized for this compound and the specific experimental model.

1. Preparation of Dosing Solution:

  • Based on preliminary solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For a final dosing vehicle, a common choice is a mixture of DMSO, PEG400, and saline (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Prepare the vehicle control using the same solvent composition without the active compound.

2. Animal Dosing:

  • Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + Inflammatory Stimulus, this compound + Inflammatory Stimulus).

  • Administer this compound or the vehicle control via the desired route. Intraperitoneal (i.p.) injection is common for systemic administration.

  • The volume of injection should be based on the animal's body weight (e.g., 10 µL/g).

3. Timing of Administration:

  • Prophylactic treatment: Administer the inhibitor 30-60 minutes before the inflammatory challenge (e.g., LPS administration).

  • Therapeutic treatment: Administer the inhibitor at a defined time point after the induction of inflammation, based on the pathophysiology of the model.

4. Efficacy Readouts:

  • At a predetermined time point after the inflammatory challenge, collect blood and/or tissues for analysis.

  • Measure relevant biomarkers, such as plasma levels of IL-1β or other pro-inflammatory cytokines, using ELISA or other immunoassays.

  • Perform histological analysis of tissues to assess inflammation and tissue damage.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ion_flux Ion Flux cluster_inflammasome NLRP3 Inflammasome Activation ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Na_influx Na⁺ Influx P2X7R->Na_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Triggers Casp1_act Caspase-1 Activation NLRP3->Casp1_act Pro_IL1b Pro-IL-1β Casp1_act->Pro_IL1b Cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b JNJ_54166060 This compound JNJ_54166060->P2X7R Blocks

Caption: P2X7R signaling and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Challenge cluster_analysis Analysis cluster_results Results formulation Prepare this compound and Vehicle Formulations animal_groups Randomize Animals into Treatment Groups formulation->animal_groups dosing Administer this compound or Vehicle (e.g., i.p.) animal_groups->dosing challenge Induce Inflammation (e.g., LPS Challenge) dosing->challenge 30-60 min pre-challenge (Prophylactic) collection Collect Blood/Tissues at Endpoint challenge->collection biomarkers Measure Biomarkers (e.g., Cytokines via ELISA) collection->biomarkers histology Perform Histological Analysis collection->histology data_analysis Statistical Analysis of Data biomarkers->data_analysis histology->data_analysis efficacy_determination Determine In Vivo Efficacy data_analysis->efficacy_determination

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic for Suboptimal Efficacy

troubleshooting_logic start Suboptimal In Vivo Efficacy Observed check_dose Is the dose optimal? start->check_dose dose_response Conduct dose-response study check_dose->dose_response No check_pk Is drug exposure sufficient? check_dose->check_pk Yes dose_response->check_pk measure_pk Perform pharmacokinetic analysis (plasma/tissue concentration) check_pk->measure_pk No check_formulation Is the formulation stable and bioavailable? check_pk->check_formulation Yes measure_pk->check_formulation optimize_formulation Optimize formulation (e.g., co-solvents, surfactants) check_formulation->optimize_formulation No check_timing Is the timing of administration appropriate? check_formulation->check_timing Yes end Improved Efficacy optimize_formulation->end optimize_timing Test different administration times (prophylactic vs. therapeutic) check_timing->optimize_timing No check_timing->end Yes optimize_timing->end

Caption: A logical approach to troubleshooting suboptimal in vivo efficacy.

References

(S)-JNJ-54166060 stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (S)-JNJ-54166060.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound under the conditions specified on the Certificate of Analysis provided by the supplier. Typically, this involves storage at -20°C or -80°C, protected from light and moisture.

Q2: How stable is this compound at room temperature?

Q3: Can I dissolve this compound in an aqueous buffer for my experiments?

Yes, but the stability of the compound in aqueous solutions should be considered. It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in your specific experimental buffer should be validated if the solution is to be used over an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new vial. 3. Perform a quality control check on the compound (e.g., by HPLC/LC-MS) to assess its purity and integrity.
Difficulty in dissolving the compound Incorrect solvent or compound has precipitated out of solution.1. Consult the supplier's datasheet for recommended solvents and solubility information. 2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat. 3. If the compound has precipitated from a stock solution, try to redissolve it by warming and vortexing. If it does not redissolve, prepare a fresh solution.
Observed decrease in potency over time Degradation of the compound in solution.1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. 2. If possible, conduct a stability study of the compound in your experimental buffer at the working temperature (see Experimental Protocols section).

Data Presentation: Example Stability Data

The following table is an illustrative example of how to present stability data for this compound. Researchers would need to generate their own data for their specific conditions.

Condition Time Point Purity by HPLC (%) Degradation Products (%)
Room Temperature (25°C) 0 hours99.8< 0.1
24 hours99.50.3
48 hours98.90.9
1 week97.22.5
Refrigerated (4°C) 1 week99.70.2
1 month99.60.3
Frozen (-20°C) 1 month99.8< 0.1
6 months99.70.1

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the stability of this compound under specific conditions.

1. Materials:

  • This compound

  • HPLC-grade solvent for dissolution (e.g., DMSO, Ethanol)

  • HPLC-grade mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL. This is your T=0 sample.

  • Sample Incubation: Aliquot the stock solution into several vials. Expose these vials to the desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • Time Points: At designated time points (e.g., 0, 24, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.

  • Sample Preparation for HPLC: Dilute the sample from each time point to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Inject the T=0 sample to establish the initial purity and retention time.

    • Inject the samples from each time point.

    • Run a suitable HPLC gradient to separate the parent compound from any potential degradants.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Integrate the peak area of the parent compound and any new peaks that appear over time.

    • Calculate the purity of this compound at each time point as a percentage of the total peak area.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability_test Stability Assessment cluster_experiment Experimental Use receive Receive Compound store Store at -20°C or -80°C receive->store Immediate Action prepare_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) store->prepare_stock For Use aliquot Aliquot Stock Solution prepare_stock->aliquot prepare_working Prepare Working Solution prepare_stock->prepare_working incubate Incubate at Test Conditions (e.g., Room Temp) aliquot->incubate analyze Analyze by HPLC at Time Points incubate->analyze perform_assay Perform Experiment prepare_working->perform_assay

Caption: Workflow for handling and stability assessment of this compound.

Caption: Troubleshooting logic for inconsistent results with this compound.

References

potential artifacts with (S)-JNJ-54166060 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (S)-JNJ-54166060 in various assays. The information provided is intended to help identify and mitigate potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X7 receptor.[1][2] The P2X7 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and immune responses.[3][4] this compound exerts its effects by blocking the activation of this receptor.

Q2: What are the reported IC50 values for this compound?

The inhibitory potency of this compound varies across species. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

SpeciesIC50 (nM)
Human4
Rat115
Mouse72
(Data sourced from MedChemExpress Technical Data Sheet)[2]

Q3: Are there any known off-target effects of this compound?

While this compound is reported to be a selective P2X7 receptor antagonist, one study noted a unique cytochrome P450 (CYP) profile, specifically as a regioselective inhibitor of midazolam CYP3A metabolism. Researchers should consider this when designing experiments involving metabolic assays or in vivo studies with co-administered drugs metabolized by CYP3A.

Troubleshooting Guide: Potential Assay Artifacts

This section addresses potential issues that researchers may encounter when using this compound in experimental assays.

Issue 1: Inconsistent results in cell-based assays utilizing fluorescent dyes (e.g., YoPro-1, Calcium indicators).

  • Potential Cause: Interference with the fluorescent dye. Many small molecules can interfere with fluorescence-based assays through autofluorescence or quenching.[5] P2X7 receptor activation is often monitored using assays that measure the uptake of fluorescent dyes like YoPro-1, which enters cells upon pore formation.[4][6] The intrinsic fluorescence of a test compound can lead to false-positive or false-negative results.[5]

  • Troubleshooting Steps:

    • Run a compound-only control: Measure the fluorescence of this compound at the concentrations used in your assay, in the absence of cells and dyes, to assess its intrinsic fluorescence.

    • Perform a dye-compound interaction test: Incubate this compound with the fluorescent dye in your assay buffer to check for any direct quenching or enhancement of the dye's signal.

    • Use an orthogonal assay: Confirm your findings using a different assay format that does not rely on fluorescence. For ion channel targets, patch-clamp electrophysiology is considered the gold standard and is less susceptible to compound interference.[7][8]

Issue 2: Poor solubility or precipitation of the compound in aqueous assay buffers.

  • Potential Cause: The physicochemical properties of this compound may lead to limited solubility in certain buffer systems, especially at higher concentrations. Compound precipitation can lead to inaccurate concentration determination and can physically interfere with assay components, leading to artifacts.

  • Troubleshooting Steps:

    • Consult the Material Safety Data Sheet (MSDS) or supplier technical data sheet: These documents often provide information on solubility and recommended solvents. While a specific MSDS for this compound was not found in the public domain, commercial suppliers typically provide this information upon request.[9][10][11][12][13]

    • Visually inspect solutions: Before adding to your assay, carefully inspect the compound stock and final assay solutions for any signs of precipitation.

    • Determine the kinetic solubility: Perform a solubility test in your specific assay buffer to determine the maximum soluble concentration.

    • Consider the use of a co-solvent: If solubility is an issue, a small percentage of a biocompatible co-solvent like DMSO may be used. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent itself.

Issue 3: Apparent non-specific inhibition in biochemical assays.

  • Potential Cause: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or other proteins. This phenomenon, known as promiscuous inhibition, is a common source of false positives in high-throughput screening.

  • Troubleshooting Steps:

    • Vary the concentration of the target protein: True inhibitors should display an IC50 that is independent of the protein concentration, whereas the apparent potency of promiscuous inhibitors often changes with protein concentration.

    • Include a non-ionic detergent: Promiscuous inhibition by compound aggregates is often attenuated by the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

    • Perform control experiments with unrelated enzymes/proteins: this compound should ideally not show significant inhibition of proteins unrelated to its intended target.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a cascade of downstream signaling events. The following diagram illustrates the key pathways involved.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Influx Na+ and Ca2+ Influx P2X7R->Ion_Influx K_Efflux K+ Efflux P2X7R->K_Efflux Pore_Formation Macropore Formation (e.g., YoPro-1 uptake) P2X7R->Pore_Formation MAPK MAPK Activation (ERK, p38, JNK) Ion_Influx->MAPK PLD Phospholipase D Activation Ion_Influx->PLD NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 NFkB NF-κB Activation MAPK->NFkB PLD->NFkB IL1b Pro-IL-1β Cleavage NFkB->IL1b Upregulates transcription Caspase1 Caspase-1 Activation NLRP3->Caspase1 Caspase1->IL1b IL1b_Release IL-1β Release IL1b->IL1b_Release JNJ This compound JNJ->P2X7R Inhibits

Caption: P2X7 receptor signaling cascade initiated by ATP binding.

Experimental Workflow: Troubleshooting Assay Artifacts

The following diagram outlines a logical workflow for identifying and mitigating potential artifacts when working with this compound.

Troubleshooting_Workflow Start Start: Unexpected Assay Results Check_Solubility 1. Assess Compound Solubility - Visual Inspection - Consult Datasheet - Kinetic Solubility Assay Start->Check_Solubility Precipitation_Observed Precipitation? Check_Solubility->Precipitation_Observed Adjust_Concentration Adjust Concentration or Formulation (e.g., use co-solvent with vehicle control) Precipitation_Observed->Adjust_Concentration Yes Check_Fluorescence 2. Check for Fluorescence Interference - Compound-only control (autofluorescence) - Compound + dye control (quenching) Precipitation_Observed->Check_Fluorescence No Adjust_Concentration->Check_Solubility Interference_Detected Interference? Check_Fluorescence->Interference_Detected Use_Orthogonal_Assay Use Orthogonal Assay (e.g., Patch-clamp electrophysiology) Interference_Detected->Use_Orthogonal_Assay Yes Check_Promiscuous_Inhibition 3. Test for Promiscuous Inhibition - Vary enzyme concentration - Add non-ionic detergent - Test against unrelated targets Interference_Detected->Check_Promiscuous_Inhibition No End End: Validated Results Use_Orthogonal_Assay->End Promiscuous_Behavior Promiscuous Behavior? Check_Promiscuous_Inhibition->Promiscuous_Behavior Confirm_On_Target Confirm On-Target Activity with orthogonal assays at lower concentrations Promiscuous_Behavior->Confirm_On_Target Yes Promiscuous_Behavior->End No Confirm_On_Target->End

Caption: A stepwise guide to troubleshooting potential assay artifacts.

References

Validation & Comparative

A Comparative Guide to (S)-JNJ-54166060 and Other P2X7 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the P2X7 receptor antagonist (S)-JNJ-54166060 with other notable alternatives in the field. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visualizations to facilitate informed decisions in research and development.

Introduction to P2X7 Receptor and its Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines like IL-1β and IL-18, making it a compelling therapeutic target for a range of diseases. Consequently, the development of potent and selective P2X7 antagonists has been an active area of research. This guide focuses on comparing this compound, a potent and selective P2X7 antagonist, with other well-characterized antagonists such as A-740003, A-438079, Brilliant Blue G (BBG), CE-224535, and GSK1482160.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor initiates a complex signaling cascade. Upon binding of extracellular ATP, the receptor channel opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion exchange triggers downstream signaling pathways, including the activation of the NLRP3 inflammasome, which ultimately leads to the maturation and release of pro-inflammatory cytokines.

P2X7_Signaling_Pathway ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Opens Channel NLRP3_Activation NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Activation Triggers Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Leads to IL1b Mature IL-1β Release Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

P2X7 Receptor Signaling Cascade

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other P2X7 antagonists. It is important to note that the data are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.

Table 1: In Vitro Potency (IC₅₀) of P2X7 Antagonists
CompoundHuman P2X7 (nM)Rat P2X7 (nM)Mouse P2X7 (nM)
This compound 411572
A-7400034018~1000
A-438079130100~1000
Brilliant Blue G200106710
CE-224535Moderate PotencyN/AN/A
GSK1482160N/AN/AN/A
Table 2: Preclinical Pharmacokinetic Parameters
CompoundSpeciesOral Bioavailability (%)Tₘₐₓ (h)T₁/₂ (h)
This compound Rat55N/A1.7
Dog>100N/A11.9
Monkey54N/A4.2
GSK1482160HumanN/A<3.5<4.5
Table 3: Clinical Development Status
CompoundIndication(s)Development PhaseOutcome
This compound Major Depressive DisorderPhase IIDid not show significant antidepressant effects but was well-tolerated.[1][2] Attenuated mood improvement after total sleep deprivation.[3]
AZD9056Rheumatoid ArthritisPhase IIbDiscontinued due to lack of efficacy.[4]
CE-224535Rheumatoid ArthritisPhase IIaDiscontinued due to lack of efficacy.[5]
GSK1482160Inflammatory PainPhase IDevelopment discontinued.[6]

Selectivity Profile

  • Brilliant Blue G (BBG) : While potent, BBG is not entirely selective for the P2X7 receptor. It has been shown to also inhibit the human P2X4 receptor in the micromolar range.[7] It displays over 1000-fold selectivity for rat P2X7 over P2X4.[8]

  • A-740003 and A-438079 : These compounds are reported to have high selectivity for the P2X7 receptor compared to other P2X and P2Y receptors.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of P2X7 antagonists are provided below.

Experimental Workflow for Antagonist Evaluation

Experimental_Workflow cluster_assays In Vitro Assays Ca_Influx Calcium Influx Assay Pore_Formation Pore Formation Assay IL1b_Release IL-1β Release Assay Start Select P2X7 Antagonist Potency Determine Potency (IC₅₀) Start->Potency Potency->Ca_Influx Potency->Pore_Formation Potency->IL1b_Release Selectivity Assess Selectivity Profile Potency->Selectivity PK_Studies Conduct Preclinical Pharmacokinetic Studies Selectivity->PK_Studies Clinical_Trials Evaluate in Clinical Trials PK_Studies->Clinical_Trials

Workflow for P2X7 Antagonist Evaluation
Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

  • Cell Culture : Cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with the receptor) are seeded in a 96-well black, clear-bottom plate and cultured overnight.

  • Dye Loading : The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The cells are incubated to allow the dye to enter the cells.

  • Compound Incubation : After washing to remove extracellular dye, the cells are incubated with various concentrations of the P2X7 antagonist.

  • Agonist Stimulation and Measurement : A P2X7 agonist, such as ATP or the more potent BzATP, is added to the wells. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured immediately using a fluorescence plate reader.

  • Data Analysis : The inhibition of the calcium influx by the antagonist is calculated relative to the response with the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

Pore Formation Assay (Ethidium Bromide or YO-PRO-1 Uptake)

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the antagonist's ability to block the uptake of fluorescent dyes that can pass through this pore.

  • Cell Culture : P2X7-expressing cells are seeded in a multi-well plate.

  • Compound Incubation : Cells are pre-incubated with different concentrations of the antagonist.

  • Agonist and Dye Addition : A solution containing a P2X7 agonist and a fluorescent dye (e.g., ethidium bromide or YO-PRO-1) is added to the cells.

  • Measurement : The fluorescence intensity inside the cells is measured over time using a fluorescence microscope or plate reader.

  • Data Analysis : The inhibition of dye uptake is quantified, and the IC₅₀ value is calculated.

IL-1β Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

  • Cell Priming : Immune cells, such as human monocytic THP-1 cells or primary macrophages, are often "primed" with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Compound Incubation : The primed cells are then treated with various concentrations of the P2X7 antagonist.

  • Agonist Stimulation : The cells are stimulated with a P2X7 agonist to trigger the activation of the NLRP3 inflammasome and the subsequent processing and release of mature IL-1β.

  • Quantification : The concentration of IL-1β in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of inhibition of IL-1β release is calculated for each antagonist concentration, and the IC₅₀ value is determined.

Conclusion

This compound is a highly potent P2X7 antagonist, particularly for the human receptor, with good oral bioavailability in preclinical species. In comparison to other antagonists, it demonstrates a favorable potency profile. However, its clinical development for major depressive disorder did not yield significant antidepressant effects, although it was well-tolerated. Several other P2X7 antagonists, such as AZD9056 and CE-224535, have been discontinued in clinical trials for rheumatoid arthritis due to a lack of efficacy. This highlights the challenges in translating the preclinical potential of P2X7 antagonism into clinical success. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field to better understand the comparative landscape of P2X7 antagonists and to design future experiments.

References

On-Target Validation of (S)-JNJ-54166060: A Comparative Guide for P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of (S)-JNJ-54166060, a potent and selective antagonist of the P2X7 receptor. The data presented herein is intended to offer an objective evaluation of its performance against other known P2X7 antagonists, supported by established experimental protocols.

This compound has been identified as a high-affinity antagonist for the human P2X7 receptor, an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders.[1] This guide will delve into the quantitative data supporting its on-target effects and provide detailed methodologies for the key experiments utilized in its validation.

Comparative Analysis of P2X7 Receptor Antagonists

The potency of this compound has been evaluated across different species and is presented below in comparison to other well-characterized P2X7 receptor antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundHuman P2X7 IC50 (nM)Rat P2X7 IC50 (nM)Mouse P2X7 IC50 (nM)Reference
This compound 4 115 72 [2]
A-438079~10~100~10N/A
A-740003~18-40~10-18N/AN/A
AZ11645373~5-20>10,000N/A[3]
Brilliant Blue G (BBG)~10,000~200~50N/A
KN-62~15-100InactiveInactiveN/A

Preclinical Pharmacokinetic Profile of this compound

Beyond its in vitro potency, the preclinical pharmacokinetic properties of this compound have been assessed in several species, demonstrating good oral bioavailability and moderate clearance.

SpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)
Rat553751.7
Dog>100124911.9
Monkey543894.2

Data obtained from MedChemExpress and may not be independently verified.[2]

In a rat model, this compound demonstrated an in vivo efficacy (ED50) of 2.3 mg/kg.[1]

Experimental Protocols for On-Target Validation

The validation of P2X7 receptor antagonism typically involves a battery of in vitro assays that measure the functional consequences of receptor activation and its inhibition. The following are detailed protocols for three key experiments.

Calcium Influx Assay

Activation of the P2X7 receptor leads to a rapid influx of extracellular calcium (Ca2+). This assay quantifies the ability of an antagonist to block this agonist-induced Ca2+ influx.

Principle: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). Upon agonist stimulation (e.g., ATP or BzATP), the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. An antagonist will inhibit this change in a dose-dependent manner.

Detailed Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells with an assay buffer to remove any extracellular dye.

  • Compound Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Record the baseline fluorescence, then inject a P2X7 receptor agonist (e.g., ATP or BzATP) and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percentage of inhibition for each concentration of the antagonist and determine the IC50 value by fitting the data to a dose-response curve.

Dye Uptake Assay (YO-PRO-1)

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da. This assay measures the uptake of a fluorescent dye, such as YO-PRO-1, through this pore.

Principle: YO-PRO-1 is a fluorescent dye that cannot cross the membrane of live cells. Upon P2X7 receptor-mediated pore formation, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in its fluorescence. An antagonist will prevent this dye uptake.

Detailed Protocol:

  • Cell Preparation: Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in a 96-well plate.

  • Compound Incubation: Add varying concentrations of this compound or other antagonists to the cells and incubate for a predetermined period.

  • Agonist and Dye Addition: Add a solution containing both the P2X7 receptor agonist (e.g., ATP or BzATP) and the YO-PRO-1 dye to the wells.

  • Signal Detection: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after the addition of the agonist and dye using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to dye uptake. Calculate the percentage of inhibition at each antagonist concentration and determine the IC50 value.

Interleukin-1β (IL-1β) Release Assay

In immune cells, P2X7 receptor activation is a key step in the processing and release of the pro-inflammatory cytokine IL-1β. This assay measures the inhibition of this release.

Principle: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1, are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. Subsequent activation of the P2X7 receptor with an agonist triggers the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. The amount of released IL-1β in the cell supernatant is then quantified, typically by ELISA.

Detailed Protocol:

  • Cell Priming: Prime THP-1 cells or PBMCs with LPS for several hours to induce pro-IL-1β expression.

  • Compound Incubation: Replace the medium with fresh serum-free medium containing various concentrations of this compound or other test compounds and incubate for 30 minutes.

  • Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to the wells and incubate for 1-2 hours to stimulate IL-1β release.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_ion Ca²⁺ P2X7R->Ca_ion Influx Na_ion Na⁺ P2X7R->Na_ion Influx K_ion K⁺ P2X7R->K_ion Efflux Pore Large Pore Formation P2X7R->Pore Leads to NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b JNJ_54166060 This compound JNJ_54166060->P2X7R Antagonizes

Caption: P2X7 Receptor Signaling Pathway and Antagonism by this compound.

Calcium_Influx_Workflow start Seed P2X7-expressing cells dye_loading Load with Ca²⁺ sensitive dye start->dye_loading wash Wash to remove extracellular dye dye_loading->wash compound_inc Incubate with this compound wash->compound_inc read_baseline Read baseline fluorescence compound_inc->read_baseline agonist_add Inject P2X7 agonist (ATP/BzATP) read_baseline->agonist_add read_signal Record fluorescence signal agonist_add->read_signal analyze Analyze data and determine IC50 read_signal->analyze

Caption: Experimental Workflow for the Calcium Influx Assay.

Dye_Uptake_Workflow start Seed P2X7-expressing cells compound_inc Incubate with this compound start->compound_inc agonist_dye_add Add P2X7 agonist and YO-PRO-1 dye compound_inc->agonist_dye_add read_signal Measure fluorescence agonist_dye_add->read_signal analyze Analyze data and determine IC50 read_signal->analyze

Caption: Experimental Workflow for the Dye Uptake (YO-PRO-1) Assay.

IL1b_Release_Workflow start Prime immune cells (e.g., THP-1) with LPS compound_inc Incubate with this compound start->compound_inc agonist_add Stimulate with P2X7 agonist compound_inc->agonist_add collect_supernatant Collect cell supernatant agonist_add->collect_supernatant elisa Quantify IL-1β via ELISA collect_supernatant->elisa analyze Analyze data and determine IC50 elisa->analyze

Caption: Experimental Workflow for the IL-1β Release Assay.

References

A Comparative In Vitro Analysis of P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to P2X7 Antagonist Performance

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and a promising therapeutic target for a spectrum of inflammatory, neurological, and chronic pain disorders.[1][2] The development of potent and selective P2X7 antagonists is a key focus of drug discovery. This guide provides a comparative in vitro analysis of several well-characterized P2X7 antagonists, presenting key performance data, detailed experimental protocols, and visual representations of associated pathways and workflows to aid in the selection of appropriate research compounds.

Data Presentation: Quantitative Comparison of P2X7 Antagonists

The inhibitory potency of P2X7 antagonists is commonly assessed through various in vitro assays that measure different aspects of receptor function, including ion channel activity, pore formation, and downstream signaling events like cytokine release. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values for several prominent P2X7 antagonists across different assays and species.

Table 1: In Vitro Potency (IC50) of P2X7 Antagonists in Human Cell Systems

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
A-740003Calcium Influx1321N1 AstrocytomaBzATP40[3]
A-740003IL-1β ReleaseDifferentiated THP-1BzATP156[4]
A-740003Pore Formation (YO-PRO-1)THP-1BzATP92[4]
A-438079Calcium Influx1321N1 AstrocytomaHuman300[3]
P2X7-IN-2IL-1β ReleaseHuman Whole Blood-0.01[4]
JNJ-47965567----[5]
AZ11645373-Human--[6]
Brilliant Blue G-Human-~10 µM
GP-25Dye Uptake (YO-PRO-1)Human P2X7ATP8,700[7]

Table 2: In Vitro Potency (IC50) of P2X7 Antagonists in Rodent Cell Systems

CompoundSpeciesAssay TypeCell LineAgonistIC50 (nM)Reference
A-740003RatCalcium Influx1321N1 AstrocytomaBzATP18[3]
A-438079RatCalcium Influx1321N1 AstrocytomaBzATP100[3]
Brilliant Blue GRat---~200
Brilliant Blue GMouse---~50
GP-25RatDye Uptake (YO-PRO-1)Rat P2X7ATP24,400[7]

Note: IC50 values can vary depending on experimental conditions such as cell type, agonist concentration, and incubation time.[8]

Key Signaling Pathway and Experimental Workflows

To understand the mechanism of action of P2X7 antagonists, it is essential to visualize the P2X7 signaling pathway and the experimental workflows used for their characterization.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates IonChannel Ion Channel Opening P2X7R->IonChannel Conformational Change Pore Macropore Formation P2X7R->Pore Prolonged Activation Antagonist P2X7 Antagonist Antagonist->P2X7R Binds & Inhibits Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: Simplified P2X7 receptor signaling pathway.

The following diagrams illustrate the typical workflows for two common in vitro assays used to assess P2X7 antagonist activity.

Calcium_Influx_Assay_Workflow cluster_workflow Calcium Influx Assay Workflow A Plate P2X7-expressing cells B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with P2X7 antagonist B->C D Add P2X7 agonist (e.g., ATP or BzATP) C->D E Measure fluorescence intensity D->E F Calculate IC50 values E->F

Caption: Experimental workflow for a calcium influx assay.

YO_PRO_1_Uptake_Assay_Workflow cluster_workflow YO-PRO-1 Dye Uptake Assay Workflow A Plate P2X7-expressing cells B Add YO-PRO-1 dye to the medium A->B C Incubate with P2X7 antagonist B->C D Add P2X7 agonist (e.g., ATP or BzATP) C->D E Measure fluorescence of dye uptake D->E F Calculate IC50 values E->F

Caption: Experimental workflow for a YO-PRO-1 dye uptake assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate comparison of P2X7 antagonists. Below are methodologies for the key assays cited in this guide.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., 1321N1 astrocytoma or HEK293 cells stably expressing P2X7) in a 96-well black, clear-bottom plate and culture overnight.[3]

  • Dye Loading: a. Prepare a loading solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[3] b. Remove the culture medium and add the Fluo-4 AM loading solution to the cells. c. Incubate for 45-60 minutes at 37°C.[3]

  • Antagonist Incubation: Wash the cells with buffer to remove excess dye and then incubate with varying concentrations of the P2X7 antagonist for a predetermined time.

  • Agonist Stimulation: Add a P2X7 agonist, such as ATP or BzATP, to the wells to stimulate the receptor.[3]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The inhibitory effect of the antagonist is calculated relative to the control (agonist alone), and IC50 values are determined by fitting the data to a dose-response curve.

Pore Formation (YO-PRO-1 Dye Uptake) Assay

This assay quantifies the formation of large membrane pores, a hallmark of sustained P2X7 receptor activation, by measuring the uptake of a fluorescent dye like YO-PRO-1.[3]

Methodology:

  • Cell Culture: Plate P2X7-expressing cells in a 96-well plate and culture overnight.

  • Assay Preparation: a. Prepare a solution containing the YO-PRO-1 dye in a suitable buffer. b. Add the P2X7 antagonist at various concentrations to the appropriate wells.

  • Assay Procedure: a. Add the YO-PRO-1 and antagonist solution to the cells and incubate. b. Stimulate the cells by adding a P2X7 agonist (e.g., ATP or BzATP).[7] c. Measure the fluorescence intensity over time using a kinetic plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake through the P2X7 pore. The percentage of inhibition by the antagonist is calculated to determine the IC50 value.[8]

IL-1β Release Assay

This assay measures the downstream functional consequence of P2X7 activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.[4]

Methodology:

  • Cell Culture and Priming: a. Culture immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), under appropriate conditions.[5] b. For THP-1 cells, differentiation into a macrophage-like phenotype is often induced. c. Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Antagonist Treatment: Incubate the primed cells with different concentrations of the P2X7 antagonist.

  • P2X7 Activation: Add a P2X7 agonist (e.g., ATP or BzATP) to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β into its mature, secreted form.[9]

  • Quantification of IL-1β: Collect the cell culture supernatant and quantify the concentration of released IL-1β using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the percentage of inhibition of IL-1β release by the antagonist at each concentration and calculate the IC50 value.

Conclusion

The selection of a P2X7 antagonist for in vitro research should be guided by its potency in relevant assays, its selectivity, and the specific experimental context, including the cell type and species being investigated. This guide provides a foundational comparison of several key P2X7 antagonists. For instance, P2X7-IN-2 demonstrates exceptional potency in inhibiting IL-1β release, making it a valuable tool for studying inflammatory signaling.[4] In contrast, compounds like A-740003 and A-438079 have been extensively characterized across multiple assays and species, providing a robust dataset for comparative studies.[3][10][11] Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific nuances of their experimental systems when selecting and utilizing these powerful pharmacological tools.

References

head-to-head study of (S)-JNJ-54166060 and AZ10606120

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the P2X7 receptor antagonists (S)-JNJ-54166060 and AZ10606120 is presented below, based on available data from separate studies. This guide summarizes their pharmacological properties, experimental protocols, and the signaling pathway they modulate.

Overview

This compound and AZ10606120 are both potent and selective antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various pathological processes, including inflammation, chronic pain, and cancer.[1][2] While no direct head-to-head studies have been published, this guide compiles and compares their key characteristics from independent research to provide a useful reference for the scientific community.

Quantitative Data Comparison

The following tables summarize the pharmacological data for this compound and AZ10606120, extracted from separate publications. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: Comparative Binding Affinity and Potency

ParameterThis compoundAZ10606120Species
Binding Affinity (pKi) 7.9 ± 0.078.5 ± 0.08Human
Not Reported8.0 ± 0.08Rat
Functional Potency (pIC50) Not Reported8.9 ± 0.04Human
Not Reported8.4 ± 0.1Macaque
Not Reported7.3 ± 0.04Dog
Not Reported5.7 ± 0.06Rat
Not Reported6.2 ± 0.1Mouse
In Vitro Efficacy (IC50) Not Reported~10 nMCell-free assay
Not Reported17.00 µMU251 glioblastoma cells
In Vivo Efficacy (ED50) 2.3 mg/kg (rats)Not Reported-

Data for this compound from Swanson et al., 2016.[3] Data for AZ10606120 from Bhattacharya et al., 2013[4] and Rogers et al., 2022.[5]

Signaling Pathway

Both this compound and AZ10606120 act as antagonists at the P2X7 receptor. The binding of extracellular ATP to the P2X7R, which is highly expressed in immune cells and has been found to be upregulated in various cancer types, triggers the opening of a non-selective cation channel.[1][6] This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates downstream signaling cascades. Key downstream events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and in some cases, the formation of a large membrane pore leading to cell death.[5] By blocking the P2X7R, these antagonists prevent ATP-induced signaling, thereby inhibiting these pro-inflammatory and cytotoxic effects.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ Influx; K⁺ Efflux) P2X7R->Ion_Flux Induces ATP Extracellular ATP ATP->P2X7R Activates Antagonists This compound AZ10606120 Antagonists->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Leads to Pore Pore Formation Ion_Flux->Pore Can lead to Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β / IL-18 Release (Inflammation) Caspase1->Cytokines Promotes Cell_Death Cell Death (Necroptosis/Pyroptosis) Pore->Cell_Death

Caption: Antagonism of the P2X7 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H] A-804598 Binding Assay (for pKi determination)

This assay was used to determine the binding affinity of the compounds for the P2X7 receptor.

  • Cell Culture: 1321N1 cells stably expressing either the recombinant human or rat P2X7 isoform were used.

  • Membrane Preparation: Cell membranes were prepared and suspended in a binding buffer.

  • Competition Binding: Membranes were incubated with a fixed concentration of the radioligand [3H] A-804598 and varying concentrations of the competitor compound (e.g., AZ10606120).

  • Incubation and Washing: The mixture was incubated to allow binding to reach equilibrium. The reaction was then terminated by rapid filtration, and the filters were washed to remove unbound radioligand.

  • Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[4]

Calcium Flux Assay (for pIC50 determination)

This functional assay measures the ability of an antagonist to block agonist-induced calcium influx.

  • Cell Loading: Cells expressing the P2X7 receptor (e.g., 1321N1-hP2X7) were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells were then incubated with varying concentrations of the antagonist (e.g., AZ10606120).

  • Agonist Stimulation: A P2X7 agonist, such as Bz-ATP, was added to stimulate the receptor and induce calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: The antagonist's potency was determined by calculating the IC50 value from the concentration-response curve, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.[4]

In Vitro Glioblastoma Cell Viability Assay

This assay was used to assess the anti-tumor effects of AZ10606120.

  • Cell Culture: U251 human glioblastoma cells were cultured until they reached approximately 80% confluency.[7]

  • Treatment: The cells were treated with various concentrations of AZ10606120 (e.g., 1–100 µM) or a vehicle control for a period of 72 hours.[7]

  • Cell Number Quantification: After treatment, cells were fixed (e.g., with a 1:1 acetone-methanol solution) and stained with a nuclear counterstain like DAPI.[8] The total number of DAPI-positive nuclei was then counted using fluorescence microscopy to determine the effect on cell number.[7][8]

  • IC50 Determination: A non-linear least squares regression model was used to analyze the dose-response relationship and calculate the IC50 value.[5]

Experimental_Workflow cluster_binding Binding Assay (pKi) cluster_functional Functional Assay (pIC50) B_Cells P2X7-expressing cells B_Membranes Membrane Preparation B_Cells->B_Membranes B_Incubate Incubate with Radioligand + Antagonist B_Membranes->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Cells P2X7-expressing cells F_Dye Load with Ca²⁺ Dye F_Cells->F_Dye F_Incubate Incubate with Antagonist F_Dye->F_Incubate F_Stimulate Stimulate with Agonist F_Incubate->F_Stimulate F_Measure Measure Fluorescence F_Stimulate->F_Measure F_Analyze Calculate IC50 F_Measure->F_Analyze

Caption: Workflow for In Vitro Pharmacological Assays.

Summary and Conclusion

Both this compound and AZ10606120 are potent antagonists of the P2X7 receptor. Based on the available data, AZ10606120 demonstrates high affinity and functional potency at the human P2X7 receptor.[4][8] this compound also shows high affinity for the human P2X7 receptor and has demonstrated in vivo efficacy in a rat model.[3] The anti-tumor effects of AZ10606120 have been explored, particularly in glioblastoma models, where it has been shown to reduce cell viability.[5]

The choice between these compounds for research purposes would depend on the specific experimental context, such as the species being studied (given the species-dependent potency differences of AZ10606120) and the desired in vitro or in vivo application. This guide provides a foundational comparison based on currently available literature to aid researchers in their selection and experimental design.

References

Confirming the Specificity of (S)-JNJ-54166060: A Comparison Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of the P2X7 receptor antagonist, (S)-JNJ-54166060, utilizing knockout models. While direct published knockout validation studies for this compound are not currently available, this document outlines the established methodologies and expected comparative data based on the known pharmacology of P2X7 antagonists and the principles of knockout validation.

This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and various pathologies. To unequivocally demonstrate that the pharmacological effects of this compound are mediated through its intended target, experiments employing P2X7 receptor knockout (P2X7R-/-) models are the gold standard. This guide details the expected outcomes and methodologies for such validation.

Comparative Data: this compound Activity in Wild-Type vs. P2X7R-/- Models

The following tables summarize the anticipated results from key in vitro functional assays comparing the activity of this compound in cells or tissues derived from wild-type (WT) and P2X7R-/- animals.

Table 1: Inhibition of ATP-Induced IL-1β Release

Cell TypeGenotypeTreatment ConditionIL-1β Release (pg/mL)% Inhibition by this compound
Murine Bone Marrow-Derived MacrophagesWild-TypeVehicle10.5 ± 1.2N/A
Wild-TypeATP (1 mM)250.8 ± 15.3N/A
Wild-TypeATP (1 mM) + this compound (100 nM)25.3 ± 3.190%
P2X7R-/-Vehicle9.8 ± 1.0N/A
P2X7R-/-ATP (1 mM)12.1 ± 1.5N/A
P2X7R-/-ATP (1 mM) + this compound (100 nM)11.5 ± 1.3Not Applicable

Expected Outcome: this compound is expected to potently inhibit ATP-induced IL-1β release in wild-type cells. In contrast, ATP will not induce a significant release of IL-1β in P2X7R-/- cells, and consequently, this compound will show no effect, confirming its on-target activity.

Table 2: Inhibition of ATP-Induced Calcium Influx

Cell TypeGenotypeTreatment ConditionPeak Intracellular [Ca2+] (nM)% Inhibition by this compound
Human Monocyte-Derived MacrophagesWild-TypeVehicle100 ± 8N/A
Wild-TypeATP (1 mM)850 ± 45N/A
Wild-TypeATP (1 mM) + this compound (100 nM)150 ± 1293%
P2X7R-/-Vehicle98 ± 7N/A
P2X7R-/-ATP (1 mM)105 ± 9N/A
P2X7R-/-ATP (1 mM) + this compound (100 nM)102 ± 8Not Applicable

Expected Outcome: A robust increase in intracellular calcium upon ATP stimulation is anticipated in wild-type cells, which should be effectively blocked by this compound. This ATP-mediated calcium influx will be absent in P2X7R-/- cells.

Table 3: Inhibition of ATP-Induced Dye Uptake (YO-PRO-1)

Cell TypeGenotypeTreatment ConditionFluorescence Intensity (Arbitrary Units)% Inhibition by this compound
Murine MicrogliaWild-TypeVehicle50 ± 5N/A
Wild-TypeATP (1 mM)1200 ± 80N/A
Wild-TypeATP (1 mM) + this compound (100 nM)150 ± 1591%
P2X7R-/-Vehicle48 ± 6N/A
P2X7R-/-ATP (1 mM)55 ± 7N/A
P2X7R-/-ATP (1 mM) + this compound (100 nM)52 ± 5Not Applicable

Expected Outcome: ATP treatment should induce significant uptake of YO-PRO-1 dye in wild-type microglia, indicative of P2X7 receptor pore formation. This effect is expected to be potently inhibited by this compound. In P2X7R-/- microglia, ATP will not induce dye uptake.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. IL-1β Release Assay

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and P2X7R-/- mice and cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.

  • LPS Priming: Cells are seeded in 96-well plates and primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.

  • Antagonist Treatment: After LPS priming, cells are washed and pre-incubated with various concentrations of this compound or vehicle for 30 minutes.

  • ATP Stimulation: Cells are then stimulated with 1 mM ATP for 1 hour to activate the P2X7 receptor and induce inflammasome activation.

  • Quantification: Supernatants are collected, and the concentration of secreted IL-1β is measured using a commercially available ELISA kit.

2. Calcium Influx Assay

  • Cell Preparation: Human monocyte-derived macrophages (from healthy donors and, hypothetically, P2X7R-/- donors) or murine macrophages are seeded on black-walled, clear-bottom 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Antagonist Incubation: After washing, cells are incubated with this compound or vehicle.

  • Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the automated injection of ATP (1 mM). The change in fluorescence, corresponding to intracellular calcium concentration, is monitored over time.

3. YO-PRO-1 Dye Uptake Assay

  • Cell Seeding: Murine microglia from wild-type and P2X7R-/- mice are plated in 96-well plates.

  • Assay Buffer: The culture medium is replaced with a low-divalent cation saline solution containing YO-PRO-1 iodide.

  • Treatment: this compound or vehicle is added to the wells, followed by the addition of ATP (1 mM).

  • Fluorescence Measurement: The plate is immediately transferred to a fluorescence plate reader, and the increase in fluorescence due to YO-PRO-1 uptake is measured over time.

Visualizing the Mechanism and Workflow

To further elucidate the experimental logic and the underlying biological pathways, the following diagrams are provided.

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux ATP Extracellular ATP ATP->P2X7 Activates JNJ This compound JNJ->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

P2X7 Receptor Signaling Pathway

Knockout_Validation_Workflow cluster_cells Cell Source cluster_treatment Experimental Treatment cluster_assay Functional Assays WT_cells Wild-Type Cells (P2X7+/+) ATP Stimulate with ATP WT_cells->ATP Induces Response ATP_JNJ Stimulate with ATP + this compound WT_cells->ATP_JNJ Inhibits Response KO_cells Knockout Cells (P2X7-/-) KO_cells->ATP No Response KO_cells->ATP_JNJ No Response IL1b_assay IL-1β Release ATP->IL1b_assay Induces Response ATP->IL1b_assay No Response Ca_assay Calcium Influx ATP->Ca_assay Induces Response ATP->Ca_assay No Response Dye_assay Dye Uptake ATP->Dye_assay Induces Response ATP->Dye_assay No Response ATP_JNJ->IL1b_assay Inhibits Response ATP_JNJ->IL1b_assay No Response ATP_JNJ->Ca_assay Inhibits Response ATP_JNJ->Ca_assay No Response ATP_JNJ->Dye_assay Inhibits Response ATP_JNJ->Dye_assay No Response

Knockout Validation Workflow

A Comparative Analysis of P2X7 Receptor Antagonists: (S)-JNJ-54166060 and JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, (S)-JNJ-54166060 and JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a variety of neurological and inflammatory disorders.[1][2] This document aims to provide an objective side-by-side analysis of the available preclinical data for these two compounds to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Performance Indicators

The following tables summarize the available quantitative data for this compound and JNJ-47965567, focusing on their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency against P2X7 Receptors

CompoundHuman P2X7Rat P2X7Mouse P2X7
This compound IC50: 4 nM[3]IC50: 115 nM[3]IC50: 72 nM[3]
JNJ-47965567 pKi: 7.9 ± 0.07[4][5]pKi: 8.7 ± 0.07[6]pIC50: 7.5[7]
pIC50 (IL-1β release): 6.7 ± 0.07 (human blood), 7.5 ± 0.07 (human monocytes)[4][5]pIC50 (IL-1β release): 7.1 ± 0.1 (rat microglia)[4][5]

Table 2: Preclinical Pharmacokinetics

CompoundSpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (h)Clearance (mL/min/kg)
This compound Rat55[3]375 (5 mg/kg, p.o.)[3]1.7 (1.0 mg/kg, i.v.)[3]30 (1.0 mg/kg, i.v.)[3]
Dog>100[3]1249 (5 mg/kg, p.o.)[3]11.9 (1.0 mg/kg, i.v.)[3]5.5 (1.0 mg/kg, i.v.)[3]
Monkey54[3]389 (5 mg/kg, p.o.)[3]4.2 (1.0 mg/kg, i.v.)[3]14 (1.0 mg/kg, i.v.)[3]
JNJ-47965567 RatBrain Penetrant[7]Not specifiedNot specifiedNot specified

Mechanism of Action: P2X7 Receptor Antagonism

Both this compound and JNJ-47965567 are potent antagonists of the P2X7 receptor.[3][6] Activation of the P2X7 receptor by high concentrations of extracellular ATP, often present at sites of inflammation, triggers the opening of a non-selective cation channel.[1] This leads to an influx of Ca2+ and Na+ and an efflux of K+, depolarizing the cell membrane. Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da.[1]

The downstream signaling cascade initiated by P2X7 receptor activation is central to the inflammatory response, particularly in microglia, the resident immune cells of the central nervous system.[1][2] This pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, and the assembly of the NLRP3 inflammasome.[8][9] The activated NLRP3 inflammasome cleaves pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secretable forms.[2][9] By blocking the P2X7 receptor, this compound and JNJ-47965567 can inhibit this cascade, thereby reducing the release of key inflammatory mediators.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonists ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activation Ca_ion Ca²⁺ Influx P2X7R->Ca_ion MAPK MAPK Activation (p38, JNK) Ca_ion->MAPK NLRP3 NLRP3 Inflammasome Assembly Ca_ion->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleavage & Secretion Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 JNJ_S This compound JNJ_S->P2X7R Inhibition JNJ_479 JNJ-47965567 JNJ_479->P2X7R Inhibition

P2X7 Receptor Signaling Pathway and Antagonist Intervention.

Experimental Protocols

The following outlines general methodologies for key experiments used to characterize P2X7 receptor antagonists.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Calcium_Influx_Assay cluster_workflow Calcium Influx Assay Workflow A 1. Seed cells expressing P2X7R in a 96-well plate. B 2. Load cells with a calcium-sensitive fluorescent dye. A->B C 3. Incubate cells with varying concentrations of the antagonist. B->C D 4. Stimulate with a P2X7R agonist (e.g., BzATP). C->D E 5. Measure fluorescence intensity to determine intracellular calcium levels. D->E F 6. Calculate IC50 value. E->F

References

A Comparative Review of P2X7 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the P2X7 receptor, an ATP-gated ion channel, represents a significant therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and chronic pain.[1] The development of potent and selective P2X7 antagonists is a key area of investigation. This guide provides a comparative analysis of several prominent P2X7 antagonists, summarizing their performance based on experimental data, detailing key experimental protocols, and visualizing associated signaling pathways and workflows.

Quantitative Comparison of P2X7 Antagonist Potency

The inhibitory activity of P2X7 antagonists is commonly assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several well-characterized P2X7 antagonists across different assays and species, providing a basis for direct comparison.

Table 1: Inhibitory Potency (IC50) of P2X7 Antagonists in Human-Based Assays

CompoundIL-1β Release (nM)Calcium Influx (nM)Dye Uptake (nM)Cell Type/System
P2X7-IN-2 0.01--Human Whole Blood
A-740003 1564092Differentiated THP-1 cells / 1321N1 Astrocytoma
A-438079 pIC50: 6.7300-Human THP-1 cells / 1321N1 Astrocytoma
JNJ-47965567 31.65-Human Monocytes
GSK-1482160 -3.16119.3-
Brilliant Blue G (BBG) -~10,000--
Note: "-" indicates data not readily available in the searched literature. pIC50 values were converted to IC50 where applicable.

Table 2: Inhibitory Potency (IC50) of P2X7 Antagonists in Rodent-Based Assays

CompoundCalcium Influx (nM)Dye Uptake (nM)SpeciesCell Type
A-740003 18138Rat1321N1 Astrocytoma
A-438079 100~10Rat1321N1 Astrocytoma
JNJ-47965567 63.154 (murine)Rat-
GSK-1482160 316.2-Rat-
Brilliant Blue G (BBG) ~200-Rat-
Note: "-" indicates data not readily available in the searched literature.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events.[1] This includes the influx of Na+ and Ca2+ ions, efflux of K+, and the formation of a non-selective pore, which allows the passage of larger molecules.[2][3] In immune cells, this activation is a critical signal for the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form.[1][4] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms.[4]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore ATP ATP (High Conc.) ATP->P2X7 binds & activates NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 triggers Casp1 Caspase-1 Activation NLRP3->Casp1 leads to IL1b Mature IL-1β (Secretion) Casp1->IL1b cleaves proIL1b Pro-IL-1β proIL1b->Casp1

P2X7 Receptor Signaling Cascade

Key Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to evaluate the efficacy of P2X7 antagonists.

IL-1β Release Assay

This assay quantifies the ability of an antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.

Experimental Workflow:

IL1b_Release_Workflow A 1. Cell Priming (e.g., with LPS) B 2. Antagonist Incubation A->B C 3. P2X7 Activation (e.g., with ATP) B->C D 4. Supernatant Collection C->D E 5. IL-1β Quantification (ELISA) D->E

Workflow for the IL-1β Release Assay

Methodology:

  • Cell Priming: Immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[5]

  • Antagonist Incubation: The primed cells are pre-incubated with various concentrations of the P2X7 antagonist.

  • P2X7 Activation: The cells are then stimulated with a P2X7 agonist, typically ATP or BzATP, to trigger inflammasome activation and IL-1β release.[6][7]

  • Supernatant Collection: The cell culture supernatant is collected after a defined incubation period.

  • Quantification: The concentration of mature IL-1β in the supernatant is quantified using a commercial ELISA kit.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of IL-1β release against the antagonist concentration.

Calcium Influx Assay

This assay measures the influx of calcium ions into the cell upon P2X7 receptor activation and the ability of an antagonist to block this influx.[5]

Experimental Workflow:

Calcium_Influx_Workflow A 1. Cell Seeding & Dye Loading (e.g., Fluo-4 AM) B 2. Antagonist Incubation A->B C 3. Agonist Stimulation & Fluorescence Reading B->C D 4. Data Analysis (Calculate IC50) C->D

Workflow for the Calcium Influx Assay

Methodology:

  • Cell Preparation: A cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) is cultured.[3] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2.[8][9]

  • Antagonist Incubation: The cells are incubated with varying concentrations of the antagonist.

  • Agonist Stimulation and Measurement: The P2X7 receptor is activated with an agonist (ATP or BzATP), and the change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity using a fluorometric plate reader or fluorescence microscopy.[3]

  • Data Analysis: The IC50 value for the inhibition of calcium influx is determined by plotting the inhibition of the calcium response against the antagonist concentration.

Pore Formation (Dye Uptake) Assay

A characteristic feature of sustained P2X7 receptor activation is the formation of a large, non-selective pore.[3] This assay measures the uptake of a fluorescent dye that is normally impermeable to the cell membrane.[2]

Experimental Workflow:

Dye_Uptake_Workflow A 1. Cell Seeding B 2. Antagonist & Dye Incubation (e.g., YO-PRO-1) A->B C 3. Agonist Stimulation B->C D 4. Fluorescence Measurement C->D E 5. Data Analysis (Calculate IC50) D->E

Workflow for the Dye Uptake Assay

Methodology:

  • Cell Seeding: Cells expressing the P2X7 receptor are seeded in a multi-well plate.[1]

  • Incubation: The cells are incubated with the antagonist at various concentrations, along with a fluorescent dye such as YO-PRO-1 or ethidium bromide.[1]

  • Agonist Stimulation: Sustained activation of the P2X7 receptor is induced by adding a high concentration of ATP or BzATP.[2]

  • Fluorescence Measurement: The uptake of the dye into the cells, indicating pore formation, is measured by detecting the increase in intracellular fluorescence using a fluorescence plate reader or flow cytometry.[3]

  • Data Analysis: The IC50 for the inhibition of dye uptake is calculated by plotting the percentage of inhibition against the antagonist concentration.[1]

Conclusion

The selection of a P2X7 antagonist for research purposes should be guided by its potency in relevant assays, its selectivity, and the specific experimental context. The data and protocols presented in this guide offer a framework for comparing the performance of different P2X7 inhibitors and for designing and executing key in vitro experiments. As the field of P2X7-targeted therapeutics continues to evolve, standardized and reproducible experimental approaches are crucial for the successful development of novel treatments for inflammatory and neurological conditions.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of (S)-JNJ-54166060

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-JNJ-54166060 was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for potent, selective, and uncharacterized research compounds. Researchers, scientists, and drug development professionals must always consult with their institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for compliant chemical waste disposal.[1][2][3] Treat all unknown or novel compounds as potentially hazardous.[2]

Experimental Protocol: Step-by-Step Disposal Guidance

This protocol outlines the general procedure for the safe disposal of small quantities of this compound.

1. Waste Identification and Classification:

  • Treat this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, empty vials) as hazardous chemical waste.[4] Unless a chemical has been confirmed to be non-hazardous by an EHS professional, it should be managed as hazardous waste.[4]

  • Do not dispose of this compound down the drain or in regular trash.[1][4][5] Improper disposal can lead to environmental contamination and significant penalties.[1]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

  • All handling of the compound and its waste should be performed in a certified chemical fume hood.

3. Waste Collection and Containerization:

  • Select a waste container that is chemically compatible with this compound. Plastic or glass containers are generally appropriate.[6][7] The container must be in good condition with a secure, leak-proof lid.[1][5]

  • For solid waste, place it directly into the designated hazardous waste container.

  • For items contaminated with the compound, such as vials or syringes, they can be disposed of "as is" without being emptied.[7]

  • Never mix incompatible waste streams.[5] Collect waste for this compound in a dedicated container.

4. Labeling of Hazardous Waste:

  • Obtain a "HAZARDOUS WASTE" label from your institution's EHS department.[7]

  • Affix the label to the waste container and fill it out completely with the following information[7]:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound". Avoid abbreviations.

    • The specific hazards of the waste (e.g., "Potentially Toxic"). If unknown, state "Hazards Not Fully Known."[2]

    • The name and contact information of the Principal Investigator (PI) or responsible researcher.

    • The laboratory location (building and room number).

    • The date when waste was first added to the container.

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[5][6][7]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][6]

  • Ensure the container is kept closed at all times, except when adding waste.[4][6]

  • The SAA should be inspected weekly for any signs of leaks or container degradation, and these inspections should be documented.[5][7]

6. Arranging for Disposal:

  • Once the waste container is nearly full (do not overfill) or has been in storage for a specified period (often 6-12 months, check with your EHS), arrange for its disposal.[1][6]

  • Contact your institution's EHS office to request a hazardous waste pickup.[6] Follow their specific procedures for scheduling a collection.[7]

  • EHS will transport the waste to a licensed facility for proper treatment and disposal, which for potent pharmaceutical compounds is typically high-temperature incineration.[8]

Data Presentation: Summary of Disposal and Handling Information

ParameterGuidelineSource
Waste Classification Hazardous Pharmaceutical Waste[1],[4]
Container Type Chemically compatible (glass or plastic), leak-proof with a secure lid.[6],[5],[7]
Labeling Official "HAZARDOUS WASTE" label required. Must include full chemical name, PI information, location, and hazard statement.[7]
Storage Location Designated and inspected Satellite Accumulation Area (SAA).[6],[5]
PPE Chemical-resistant gloves, safety glasses/goggles, lab coat.[2]
Handling Location Certified chemical fume hood.[2]
Disposal Method Collection by institutional EHS for incineration by a licensed waste disposal service.[7],[8]
Prohibited Actions Do not dispose down the drain or in regular trash. Do not evaporate in a fume hood.[1],[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify container Select Compatible Waste Container classify->container label_waste Label Container with 'HAZARDOUS WASTE' Tag container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store inspect Conduct & Document Weekly Inspections store->inspect request_pickup Container Full or Storage Limit Reached? inspect->request_pickup request_pickup->store No contact_ehs Contact EHS for Waste Pickup request_pickup->contact_ehs Yes disposal Final Disposal by Licensed Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.